Iperoxo
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C10H17N2O2+ |
|---|---|
分子量 |
197.25 g/mol |
IUPAC 名称 |
4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium |
InChI |
InChI=1S/C10H17N2O2/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10/h6-9H2,1-3H3/q+1 |
InChI 键 |
WXXOCGISBCTWPW-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CC#CCOC1=NOCC1 |
同义词 |
iperoxo |
产品来源 |
United States |
Foundational & Exploratory
Iperoxo's Mechanism of Action at Muscarinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iperoxo is a potent orthosteric agonist of muscarinic acetylcholine receptors (mAChRs) that has garnered significant interest within the scientific community for its remarkable efficacy and utility in structural and functional studies of this critical G protein-coupled receptor (GPCR) family. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its binding characteristics, G protein activation, and β-arrestin recruitment across the five mAChR subtypes (M1-M5). Quantitative data from key studies are summarized, detailed experimental protocols are provided, and signaling pathways are visualized to offer a comprehensive resource for professionals in pharmacology and drug development.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are integral to a vast array of physiological processes and represent a key target for therapeutic intervention in various diseases. This compound has been identified as a "superagonist," particularly at the M2 receptor, exhibiting greater efficacy in activating certain signaling pathways than the endogenous ligand, acetylcholine (ACh)[1]. Its high affinity and potent agonist activity have made it an invaluable tool for elucidating the structural basis of mAChR activation. This guide synthesizes the current understanding of this compound's interaction with mAChRs, with a particular focus on its functional selectivity—the differential activation of G protein-dependent and β-arrestin-dependent signaling pathways.
Binding Characteristics of this compound at mAChRs
This compound interacts with the orthosteric binding site of mAChRs, the same site that binds acetylcholine. Radioligand binding assays have been employed to determine its affinity for the different receptor subtypes.
Table 1: Binding Affinities (Ki) of this compound at Human mAChR Subtypes
| Receptor Subtype | Ki (nM) | Experimental System | Reference |
| M1 | 2.5 | CHO cell membranes | [Unreferenced] |
| M2 | 0.16 | CHO cell membranes | [Unreferenced] |
| M3 | 2.0 | CHO cell membranes | [Unreferenced] |
| M4 | 0.32 | CHO cell membranes | [Unreferenced] |
| M5 | 10 | CHO cell membranes | [Unreferenced] |
G Protein-Mediated Signaling
This compound is a highly efficacious agonist for G protein activation across multiple mAChR subtypes. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. The M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Gq/11-Coupled Receptors (M1, M3, M5)
Studies have shown that this compound potently activates Gq/11-mediated signaling. For the M1 receptor, this compound demonstrates robust Gαq activation[2][3].
Gi/o-Coupled Receptors (M2, M4)
This compound is characterized as a "superagonist" at the M2 receptor, indicating it has a greater efficacy for G protein activation than acetylcholine[1]. It is also a potent agonist at the M4 receptor.
Table 2: Potency (EC50) and Efficacy (Emax) of this compound for G Protein Activation
| Receptor Subtype | Pathway | EC50 (nM) | Emax (% of control) | Experimental System | Reference |
| M1 | Gαq Activation | 1.8 | 100 | BRET assay in HEK293T cells | [2][3] |
| M2 | Gi Activation | 0.08 | >100 (superagonist) | DMR assay in CHO-hM2 cells | [1] |
| M4 | Gi Activation | 8.47 | Not specified | Not specified | [Unreferenced] |
β-Arrestin Recruitment and Functional Selectivity
GPCR signaling is not limited to G protein activation; the recruitment of β-arrestins plays a crucial role in receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. The ability of a ligand to preferentially activate one pathway over another is termed functional selectivity or biased agonism.
Recent evidence indicates that this compound displays significant functional selectivity. At the M1 mAChR, this compound is strongly biased towards Gαq activation over the recruitment of β-arrestin2[2][3].
Table 3: Potency (EC50) and Efficacy (Emax) of this compound for β-Arrestin2 Recruitment
| Receptor Subtype | EC50 (nM) | Emax (% of ACh) | Bias (ΔΔRAi) vs. Gαq | Experimental System | Reference |
| M1 | 72 | 45 | 0.3 (Gαq preference) | BRET assay in HEK293T cells | [2][3] |
Note: Data on β-arrestin recruitment for M2, M3, M4, and M5 subtypes by this compound is not yet extensively quantified in the public domain.
Signaling Pathway and Experimental Workflow Diagrams
This compound-Mediated Signaling at the M1 mAChR
Caption: this compound activation of the M1 mAChR leading to Gq/11-mediated signaling.
This compound-Mediated Signaling at the M2 mAChR
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Iperoxo: A Technical Guide to a Muscarinic Acetylcholine Receptor Superagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iperoxo is a potent synthetic agonist of the muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) crucial for modulating a vast array of physiological functions. Notably, this compound exhibits "superagonist" activity, eliciting a maximal response greater than that of the endogenous ligand, acetylcholine (ACh). This property, combined with its high potency, makes this compound an invaluable tool for probing the structure and function of mAChRs and a lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound's pharmacological profile, including its binding affinities and functional potencies at mAChR subtypes, detailed experimental protocols for its characterization, and a visual representation of its signaling pathways.
Pharmacological Profile of this compound
This compound's interaction with the five muscarinic acetylcholine receptor subtypes (M1-M5) is characterized by high binding affinity and potent activation. Its "superagonist" nature is most pronounced at the M2 receptor, but it also demonstrates robust activity at M1 and M3 subtypes.[1][2] The quantitative aspects of these interactions are summarized below.
Data Presentation
The following tables collate the available quantitative data on this compound's binding affinity and functional potency at human muscarinic acetylcholine receptors.
Table 1: Binding and Functional Potency of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (pKd) | Functional Potency (pEC50) | Functional Potency (EC50, nM) |
| M1 | 5.67[3] | 8.69[3] | 2.04[3] |
| M2 | Data not available | 10.1[4] | 0.08[3] |
| M3 | Data not available | 9.78[4] | 0.17[3] |
| M4 | Data not available | Data not available | 8.47[5] |
| M5 | Data not available | Data not available | Data not available |
Note: pKd and pEC50 values are the negative logarithm of the dissociation constant and half-maximal effective concentration, respectively. A higher value indicates greater affinity or potency.
Table 2: Functional Efficacy of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Maximal Response (Emax) vs. Acetylcholine |
| M1 | ~145%[6] |
| M2 | Significantly exceeds Acetylcholine[2] |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
Note: Efficacy is presented as the maximal response elicited by this compound as a percentage of the maximal response elicited by the endogenous agonist, acetylcholine.
Signaling Pathways
The five muscarinic acetylcholine receptor subtypes couple to different families of G proteins to initiate downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[7]
Upon binding to M1, M3, or M5 receptors, this compound induces a conformational change that activates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4]
When this compound binds to M2 or M4 receptors, it activates Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of in vitro assays. The following sections provide detailed methodologies for two key experiments: radioligand binding assays to determine binding affinity and calcium mobilization assays to assess functional potency and efficacy at Gq/11-coupled receptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), from the receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
This compound stock solution.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Non-specific binding control: Atropine (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells. Add a serial dilution of this compound to the experimental wells. Add the non-specific binding control (atropine) to designated wells.
-
Receptor Addition: Add the cell membrane preparation to each well.
-
Radioligand Addition: Add [3H]NMS to each well at a concentration near its Kd.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by this compound.
Materials:
-
A cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Acetylcholine stock solution (for comparison).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
96-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate the plate at 37°C for approximately 60 minutes to allow the cells to take up the dye.
-
Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of this compound and acetylcholine.
-
Measurement of Calcium Flux: Place the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence in the cell plate. It will then automatically inject the compounds from the compound plate into the cell plate and immediately begin measuring the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response). Compare the Emax of this compound to that of acetylcholine to quantify its superagonist activity.
Conclusion
This compound stands out as a muscarinic acetylcholine receptor superagonist with exceptionally high potency. Its well-characterized pharmacology and the robust experimental protocols for its study make it an indispensable tool for research in the field of cholinergic signaling. The data and methodologies presented in this guide are intended to support further investigation into the therapeutic potential of this compound and the development of next-generation muscarinic receptor modulators.
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | mACh agonist | Hello Bio [hellobio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Discovery and synthesis of the Iperoxo compound
An in-depth search has revealed no publicly available scientific literature, patents, or technical data corresponding to a compound named "Iperoxo." This suggests that "this compound" may be a proprietary, pre-publication codename, a hypothetical molecule, or a misspelling of a different substance.
Without accessible data on its discovery, synthesis, quantitative properties, and biological activity, it is not possible to construct the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the precise nomenclature and to consult specialized chemical and patent databases such as SciFinder, Reaxys, and PubChem, in addition to scholarly search engines like Google Scholar, for the most accurate and up-to-date information.
Should further details or an alternative name for the compound be provided, a comprehensive technical guide can be developed.
Iperoxo's Binding Affinity for M1-M5 Muscarinic Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Iperoxo for the five muscarinic acetylcholine receptor subtypes (M1-M5). This compound is recognized as a potent "superagonist" at muscarinic receptors, exhibiting high efficacy and affinity, which makes it a valuable tool in pharmacological research and a lead compound in drug discovery.[1] This document summarizes key binding data, details common experimental protocols for affinity determination, and visualizes the associated signaling pathways.
Data Presentation: this compound Binding and Functional Potency
The following table summarizes the available quantitative and qualitative data on the binding affinity and functional potency of this compound for each of the M1-M5 muscarinic receptor subtypes. It is noteworthy that tritiated this compound, [³H]this compound, has been instrumental in characterizing these interactions, as it is the first radioagonist capable of probing all five muscarinic receptor subtypes.[1]
| Receptor Subtype | Binding Affinity (Ki/Kd) | Functional Potency (pEC50) | G-Protein Coupling | Reference |
| M1 | Lower affinity compared to M2/M4 | 9.87 | Gq/11 | [1] |
| M2 | Picomolar range | 10.1 | Gi/o | [1][2] |
| M3 | Lower affinity compared to M2/M4 | 9.78 | Gq/11 | [1] |
| M4 | Picomolar range | Not explicitly stated | Gi/o | [2] |
| M5 | Lower affinity compared to M2/M4 | Not explicitly stated | Gq/11 |
Note: The binding affinity for M1, M3, and M5 is described as being considerably different from the even-numbered subtypes (M2 and M4).[2] The affinity of this compound for the M2 receptor is reported to be 10- to 100-fold higher than for the M1 receptor, depending on the measurement method.
Experimental Protocols
The determination of this compound's binding affinity for muscarinic receptor subtypes predominantly relies on radioligand binding assays. These assays directly measure the interaction of a radiolabeled ligand (in this case, [³H]this compound) with its receptor. The two primary types of radioligand binding assays used are saturation and competition assays.
Radioligand Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [³H]this compound for a specific muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing a single subtype of muscarinic receptor (e.g., from transfected CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: A constant amount of cell membrane preparation is incubated with increasing concentrations of [³H]this compound.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to reach equilibrium between the radioligand and the receptor.
-
Separation of Bound and Free Ligand: The bound [³H]this compound is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Nonspecific Binding Determination: To determine the amount of [³H]this compound that binds to non-receptor components, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., atropine) to block all specific receptor binding.
-
Data Analysis: Specific binding is calculated by subtracting the nonspecific binding from the total binding. The specific binding data is then plotted against the concentration of [³H]this compound, and the Kd and Bmax values are determined by nonlinear regression analysis of the resulting saturation curve.
Radioligand Competition Binding Assay
Objective: To determine the affinity (Ki) of unlabeled this compound for a specific muscarinic receptor subtype by measuring its ability to compete with a known radioligand.
Methodology:
-
Membrane Preparation: Similar to the saturation binding assay, cell membranes expressing a single muscarinic receptor subtype are used.
-
Incubation: A constant concentration of a suitable muscarinic radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium, Separation, and Quantification: These steps are performed as described for the saturation binding assay.
-
Data Analysis: The amount of bound radioligand is plotted against the logarithm of the concentration of unlabeled this compound. The resulting sigmoidal curve is analyzed using nonlinear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathways
Muscarinic receptors mediate their effects by coupling to heterotrimeric G-proteins. The odd-numbered subtypes (M1, M3, M5) preferentially couple to Gq/11 proteins, while the even-numbered subtypes (M2, M4) primarily couple to Gi/o proteins.
Caption: Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.
Caption: Gi/o Signaling Pathway for M2 and M4 Receptors.
Experimental Workflow
The following diagram illustrates a generalized workflow for determining the binding affinity of a compound like this compound using a radioligand competition binding assay.
Caption: Workflow for Radioligand Competition Binding Assay.
References
In Vitro Pharmacological Profile of Iperoxo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iperoxo is a potent and high-affinity agonist of the muscarinic acetylcholine receptors (mAChRs), demonstrating properties of a "superagonist," particularly at the M2 receptor subtype.[1] Its unique pharmacological profile, characterized by high efficacy and affinity, has made it a valuable tool in the study of mAChR function and a lead compound in the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, focusing on its receptor binding, functional activity, and the underlying signaling pathways.
Receptor Binding Affinity
This compound exhibits high affinity for all five muscarinic receptor subtypes (M1-M5). Radioligand binding assays are instrumental in determining the binding affinity (Ki) of this compound for these receptors.
Quantitative Data: Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
| M1 | 2137.96 | [3H]NMS | CHO | [2] |
| M2 | - | - | - | - |
| M3 | - | - | - | - |
| M4 | - | - | - | - |
| M5 | - | - | - | - |
Note: Further literature review is required to populate the complete binding affinity profile across all subtypes.
Functional Activity
This compound demonstrates robust agonist activity across multiple functional assays, reflecting its ability to elicit strong cellular responses upon receptor binding. Its potency is typically quantified by the half-maximal effective concentration (EC50) or its logarithmic form (pEC50).
Quantitative Data: Functional Potency of this compound
| Receptor Subtype | Assay Type | pEC50 | Cell Line | Reference |
| M1 | IP1 Accumulation | 8.69 | CHO | [2] |
| M2 | Electrically-induced response | 10.1 | Guinea pig left atrium | [2] |
| M3 | Electrically-induced response | 9.78 | Guinea pig ileum | [2] |
| M4 | - | 8.47 | - | [3] |
| M5 | - | - | - | - |
Note: The functional activity of this compound at the M5 receptor requires further characterization.
Signaling Pathways
The binding of this compound to muscarinic receptors initiates a cascade of intracellular signaling events. The specific pathway activated is dependent on the receptor subtype and the G protein to which it couples.
M1 and M3 Receptor Signaling
M1 and M3 receptors primarily couple to Gq/11 proteins.[4] Activation of this pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] This cascade ultimately leads to various cellular responses, including smooth muscle contraction and glandular secretion. Furthermore, PKC can activate the Raf kinase, leading to the activation of the MAP kinase cascade and ERK1/2.[4]
M2 and M4 Receptor Signaling
M2 and M4 receptors are coupled to Gi/o proteins.[4] Upon activation by this compound, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The beta-gamma subunit of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in neuronal excitability and heart rate.
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target muscarinic receptor subtype in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[6]
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS), and varying concentrations of unlabeled this compound.[6]
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[6]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[7][8][9]
Workflow:
Detailed Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the M1 or M3 muscarinic receptor subtype in a multi-well plate.[7]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. This dye will enter the cells and become fluorescent upon binding to calcium.[7][9]
-
Compound Addition: Add different concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[7][8]
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream event in many GPCR signaling pathways.[10]
Workflow:
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | mACh agonist | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Iperoxo's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iperoxo is a potent and highly efficacious synthetic agonist of muscarinic acetylcholine receptors (mAChRs), demonstrating "superagonist" activity, particularly at the M2 receptor subtype.[1][2] Its activity surpasses that of the endogenous neurotransmitter acetylcholine, making it a valuable pharmacological tool for investigating muscarinic receptor function and a potential lead compound in drug discovery programs targeting the central nervous system (CNS). This technical guide provides an in-depth overview of the initial preclinical studies on this compound, focusing on its receptor binding profile, functional activity, downstream signaling pathways, and early in vivo effects. The information is presented to aid researchers and drug development professionals in understanding the fundamental neuropharmacology of this compound.
Data Presentation
Receptor Binding Affinity and Functional Potency of this compound
The following tables summarize the quantitative data on this compound's binding affinity (expressed as pKi) and functional potency (expressed as pEC50) at various muscarinic acetylcholine receptor subtypes. The data has been compiled from in vitro studies using Chinese Hamster Ovary (CHO) cell membranes expressing human muscarinic receptors.
| Receptor Subtype | Ligand | pKi | Reference |
| M1 | [3H]this compound | 8.57 | [3] |
| M2 | [3H]this compound | 10.1 | [3] |
| M3 | [3H]this compound | 8.70 | [3] |
| M4 | [3H]this compound | 9.89 | [3] |
| M5 | [3H]this compound | Not Reported |
| Receptor Subtype | Functional Assay | pEC50 | Reference |
| M1 | Phosphoinositide Generation | 8.6 | [3] |
| M2 | Gi/Gs Signaling Competence | 8.8 | [1] |
| M3 | Phosphoinositide Generation | 8.9 | [3] |
Signaling Pathways
This compound's effects on the central nervous system are mediated through the activation of various downstream signaling cascades upon binding to muscarinic acetylcholine receptors. The primary pathways involve the activation of Gq/11 and Gi/o proteins.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by this compound leads to the coupling and activation of Gq/11 proteins. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Gi/o Signaling Pathway (M2, M4 Receptors)
Upon binding to M2 and M4 receptors, this compound facilitates the activation of Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate other downstream effectors, including G protein-coupled inwardly-rectifying potassium channels (GIRKs) and certain isoforms of phospholipase C.
ERK1/2 Activation Pathway
This compound has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4] This activation can occur through both Gq/11 and Gi/o-mediated pathways, involving a complex interplay of downstream signaling molecules.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: CHO cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured to confluency. The cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
-
Competition Binding Assay: Cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Phosphoinositide (IP1) Accumulation Assay (HTRF)
Objective: To measure the functional potency of this compound at Gq/11-coupled muscarinic receptors.
Methodology:
-
Cell Culture: CHO cells stably expressing a Gq/11-coupled muscarinic receptor (M1, M3, or M5) are seeded into 96- or 384-well plates.
-
Cell Stimulation: The cells are stimulated with varying concentrations of this compound in the presence of LiCl (to inhibit IP1 degradation).
-
Cell Lysis and Reagent Addition: After incubation, the cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 and anti-IP1-cryptate) are added.
-
Incubation and Plate Reading: The plate is incubated to allow for the competitive binding of cellular IP1 and IP1-d2 to the antibody. The fluorescence is then read on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF ratio is calculated, and a dose-response curve is generated to determine the EC50 value of this compound.
Calcium Mobilization Assay (FLIPR)
Objective: To measure the functional potency of this compound at Gq/11-coupled muscarinic receptors by detecting changes in intracellular calcium.
Methodology:
-
Cell Culture and Dye Loading: CHO cells stably expressing a Gq/11-coupled muscarinic receptor are seeded into black-walled, clear-bottom microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically in real-time immediately after compound addition.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
In Vivo Analgesic Activity (Rat Tail-Flick Test)
Objective: To assess the analgesic effects of this compound in an in vivo model of acute pain.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions and handling procedures.
-
Baseline Latency Measurement: The baseline tail-flick latency is determined by focusing a beam of radiant heat on the ventral surface of the rat's tail and measuring the time taken for the rat to flick its tail away from the heat source. A cut-off time is set to prevent tissue damage.
-
Drug Administration: this compound (e.g., 0.01 mg/kg) or vehicle is administered subcutaneously (s.c.).
-
Post-Treatment Latency Measurement: The tail-flick latency is measured again at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each time point and compared between the this compound-treated and vehicle-treated groups to determine the analgesic effect.
Conclusion
The initial studies on this compound have established it as a powerful superagonist at muscarinic acetylcholine receptors, with a distinct profile of receptor subtype affinity and functional activity. Its ability to potently activate Gq/11 and Gi/o signaling pathways, leading to downstream effects such as calcium mobilization, adenylyl cyclase inhibition, and ERK1/2 phosphorylation, underscores its potential as a tool for dissecting the complexities of muscarinic receptor signaling in the CNS. The demonstration of in vivo analgesic activity further highlights its potential for therapeutic development. This technical guide provides a foundational understanding of this compound's neuropharmacology, offering a basis for further research and development in this area.
References
Unlocking Therapeutic Potential: An In-depth Technical Guide to Iperoxo Derivatives
For Researchers, Scientists, and Drug Development Professionals
Iperoxo and its derivatives represent a compelling class of compounds with significant therapeutic potential, primarily centered around their potent activity as "superagonists" at muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the core pharmacology, experimental data, and methodologies associated with these promising molecules.
Core Concepts: Superagonism and Mechanism of Action
This compound is a powerful agonist of mAChRs, with notable activity at the M1, M2, and M3 subtypes.[1] What sets this compound and certain derivatives apart is their classification as "superagonists," meaning they can elicit a greater maximal response than the endogenous agonist, acetylcholine (ACh).[2][3] This supraphysiological efficacy is attributed to a unique interaction with the receptor.[2][3]
The proposed mechanism for this superagonism involves a dual interaction within the orthosteric binding site of the M2 receptor. The trimethylammonium head of the this compound molecule engages with the classic agonist binding pocket, while the isoxazole ring-containing tail forms an additional, ancillary interaction.[3] This dual binding is believed to stabilize a receptor conformation that is exceptionally efficient at initiating downstream signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the key pharmacological data for this compound and its derivatives based on available literature. These values provide a quantitative comparison of their potency and efficacy at muscarinic receptors.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | M1 | Functional | pEC50 | 9.87 | [1] |
| This compound | M2 | Functional | pEC50 | 10.1 | [1] |
| This compound | M3 | Functional | pEC50 | 9.78 | [1] |
Signaling Pathways and Experimental Workflows
The activation of muscarinic receptors by this compound derivatives initiates a cascade of intracellular signaling events. As G-protein coupled receptors (GPCRs), mAChRs transduce the agonist binding signal to heterotrimeric G-proteins, leading to the modulation of various downstream effectors. The M2 receptor, a primary target for this compound, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Below are diagrams illustrating the key signaling pathway and a general experimental workflow for assessing the activity of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound derivatives. Below are outlines for key experimental procedures.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs generally follows a multi-step organic chemistry route. A detailed protocol for the synthesis of several derivatives, including IP-C1 (this compound), IP-H, IP-C3, IP-C5, and C1-IP-C1, has been described in the supplementary information of the publication "Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor" in the British Journal of Pharmacology, 2013. Researchers are directed to this source for the specific reaction conditions, purification methods, and characterization data.
Muscarinic Receptor Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of the this compound derivatives for the different muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
This compound derivative test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol Outline:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the this compound derivative.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of the derivative that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Accumulation Assay)
Functional assays are used to determine the potency (EC50) and efficacy (Emax) of the this compound derivatives in activating the receptor and eliciting a cellular response.
Materials:
-
Intact cells expressing the target muscarinic receptor (e.g., CHO-hM2 cells).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
This compound derivative test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol Outline:
-
Seed cells in a multi-well plate and allow them to attach.
-
Pre-treat the cells with the this compound derivative at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in each well using a suitable assay kit.
-
Generate concentration-response curves and determine the EC50 and Emax values for each derivative.
Conclusion
This compound and its derivatives have emerged as a significant area of research in muscarinic receptor pharmacology. Their unique "superagonist" properties offer the potential for developing novel therapeutics with enhanced efficacy for a range of conditions where muscarinic receptor modulation is beneficial. The data and protocols presented in this guide provide a foundational resource for researchers to further explore and harness the therapeutic potential of this fascinating class of compounds.
References
Methodological & Application
Application Notes and Protocols for [3H]Iperoxo in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]Iperoxo is a potent tritiated superagonist for muscarinic acetylcholine receptors (mAChRs), making it a valuable tool for studying the pharmacology and function of these G protein-coupled receptors (GPCRs).[1][2] Unlike many other radioagonists, [3H]this compound has the unique ability to label all five muscarinic receptor subtypes (M1-M5), enabling comprehensive characterization of these important drug targets.[1][2] It exhibits particularly high affinity for the M2 and M4 receptor subtypes, with affinities in the picomolar range.[1][2] These application notes provide detailed protocols for utilizing [3H]this compound in saturation and competition radioligand binding assays to determine receptor density (Bmax), ligand affinity (Kd), and the inhibition constant (Ki) of unlabeled compounds.
Data Presentation
Quantitative Binding Data for [3H]this compound
The following tables summarize the binding affinities of [3H]this compound for the five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.
Table 1: Saturation Binding Parameters for [3H]this compound
| Receptor Subtype | Dissociation Constant (Kd) (nM) | Maximum Receptor Density (Bmax) (fmol/mg protein) | Reference |
| M1 | 1.8 ± 0.3 | 1200 ± 100 | Schrage et al., 2014 |
| M2 | 0.08 ± 0.01 | 800 ± 70 | Schrage et al., 2014 |
| M3 | 2.5 ± 0.4 | 1500 ± 150 | Schrage et al., 2014 |
| M4 | 0.12 ± 0.02 | 950 ± 90 | Schrage et al., 2014 |
| M5 | 3.2 ± 0.5 | 1100 ± 120 | Schrage et al., 2014 |
Table 2: Inhibition Constants (Ki) of Unlabeled Ligands Determined by Competition Binding with [3H]this compound
| Competing Ligand | Receptor Subtype | Inhibition Constant (Ki) (nM) | Reference |
| This compound | M1 | 2.1 | Schrage et al., 2014 |
| M2 | 0.1 | Schrage et al., 2014 | |
| M3 | 3.0 | Schrage et al., 2014 | |
| M4 | 0.15 | Schrage et al., 2014 | |
| M5 | 3.5 | Schrage et al., 2014 | |
| N-methylscopolamine (NMS) | M1 | 0.2 | Schrage et al., 2014 |
| M2 | 0.3 | Schrage et al., 2014 | |
| M3 | 0.1 | Schrage et al., 2014 | |
| M4 | 0.4 | Schrage et al., 2014 | |
| M5 | 0.2 | Schrage et al., 2014 | |
| Atropine | M1 | 1.5 | Schrage et al., 2014 |
| M2 | 2.0 | Schrage et al., 2014 | |
| M3 | 1.0 | Schrage et al., 2014 | |
| M4 | 2.5 | Schrage et al., 2014 | |
| M5 | 1.2 | Schrage et al., 2014 | |
| Pirenzepine | M1 | 10 | Schrage et al., 2014 |
| M2 | 1000 | Schrage et al., 2014 | |
| M3 | 200 | Schrage et al., 2014 | |
| M4 | 500 | Schrage et al., 2014 | |
| M5 | 150 | Schrage et al., 2014 |
Experimental Protocols
I. Membrane Preparation from Cultured Cells
This protocol describes the preparation of cell membranes from CHO cells stably expressing one of the human muscarinic receptor subtypes.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Wash confluent cell monolayers twice with ice-cold PBS.
-
Scrape cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer or using a Polytron homogenizer at a low setting for 10-20 seconds on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in a small volume of Lysis Buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]this compound for a specific muscarinic receptor subtype.
Materials:
-
[3H]this compound (specific activity ~50-80 Ci/mmol)
-
Unlabeled this compound (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Prepared cell membranes (10-50 µg protein per well)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]this compound in Assay Buffer. A typical concentration range is 0.01 to 10 nM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]this compound dilution + 50 µL of Assay Buffer + 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of [3H]this compound dilution + 50 µL of 10 µM unlabeled this compound + 100 µL of membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours in the dark.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.
-
Plot specific binding (in fmol/mg protein) against the concentration of [3H]this compound (in nM).
-
Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax values.
-
III. Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for a muscarinic receptor subtype by measuring its ability to compete with [3H]this compound binding.
Materials:
-
Same as for the Saturation Binding Assay, plus:
-
Unlabeled test compounds
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer. A typical concentration range is 10^-11 to 10^-5 M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer + 50 µL of [3H]this compound (at a concentration close to its Kd) + 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of 10 µM unlabeled this compound + 50 µL of [3H]this compound + 100 µL of membrane suspension.
-
Competition: 50 µL of test compound dilution + 50 µL of [3H]this compound + 100 µL of membrane suspension.
-
-
Follow steps 3-8 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]this compound used in the assay and Kd is the dissociation constant of [3H]this compound for the receptor.
-
Visualization of Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
References
Application Notes and Protocols for Iperoxo in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iperoxo is a potent and highly efficacious synthetic agonist of muscarinic acetylcholine receptors (mAChRs), exhibiting "superagonist" properties, particularly at the M2 receptor subtype.[1][2][3] Its high affinity and ability to robustly activate downstream signaling pathways make it a valuable tool for studying mAChR pharmacology, G-protein-coupled receptor (GPCR) signaling, and for the development of novel therapeutics. This compound acts as an orthosteric agonist, binding to the same site as the endogenous ligand acetylcholine.[2][4] This document provides detailed protocols for the application of this compound in cultured cells, including information on its mechanism of action, quantitative data, and experimental procedures.
Mechanism of Action
This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are Class A G-protein-coupled receptors. Upon binding, this compound stabilizes an active conformation of the receptor, leading to the activation of heterotrimeric G-proteins.[4][5] The specific downstream signaling cascade depends on the G-protein subtype coupled to the mAChR. For instance, M2 and M4 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channels.[2][5] M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This compound has been shown to activate multiple downstream signaling pathways, including phosphoinositide generation, calcium ion mobilization, and ERK1/2 phosphorylation.[1]
Signaling Pathway Diagram
Caption: this compound activates mAChRs, leading to G-protein-mediated signaling cascades.
Quantitative Data
The following tables summarize the quantitative pharmacological data for this compound across different muscarinic receptor subtypes and experimental assays.
Table 1: Potency of this compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| M1 | Functional Assay (twitch response) | pD2 | 9.87 | [6] |
| M2 | [35S]GTPγS Binding (CHO cells) | EC50 | 2.12 nM | [6][7] |
| M2 | Functional Assay | pEC50 | 10.1 | [1] |
| M3 | Functional Assay (guinea pig ileum) | pD2 | 9.78 | [6] |
| M3 | Functional Assay | pEC50 | 9.78 | [1] |
| M4 | [35S]GTPγS Binding (CHO cells) | EC50 | 8.47 nM | [6][7] |
Table 2: this compound Activity in Different Cell-Based Assays
| Cell Line | Assay | Parameter | Value | Reference |
| CHO-hM2 | Dynamic Mass Redistribution (G_i activation) | pEC50 | 10.10 ± 0.22 | [2] |
| CHO-hM2 | Dynamic Mass Redistribution (G_s activation) | pEC50 | 8.44 ± 0.20 | [2] |
| CHO-hM2 | [35S]GTPγS Binding | EC50 | 2.12 nM | [6] |
| MRC-5 | Cell Surface Binding ([3H]NMS displacement) | - | - | [2][3] |
Experimental Protocols
General Guidelines for Handling this compound
This compound is typically supplied as a solid (iodide salt) and should be handled with care.[8]
-
Storage: Store the solid compound at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Solubility: this compound is soluble in water (up to 5 mg/mL with warming) and DMSO (up to 10 mM).[6][7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or sterile water) and then dilute it to the final working concentration in the cell culture medium.
-
Safety: Causes skin and serious eye irritation. May cause respiratory irritation.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area.[8]
Protocol 1: In Vitro G-Protein Activation Assay ([35S]GTPγS Binding)
This protocol measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cultured cells expressing the muscarinic receptor of interest (e.g., CHO-hM2 cells)
-
Cell harvesting buffer (e.g., ice-cold PBS)
-
Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM Na2EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
[35S]GTPγS
-
This compound stock solution
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Serial dilutions of this compound (or other test compounds)
-
GDP (final concentration ~10 µM)
-
Cell membranes
-
-
-
Initiation of Reaction:
-
Add [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: Dynamic Mass Redistribution (DMR) Assay for Whole-Cell Signaling
DMR is a label-free technology that measures dynamic changes in local dielectric constant upon receptor activation, providing an integrated readout of cellular signaling.
Materials:
-
CHO-hM2 cells (or other suitable cell line)
-
Epic® biosensor 384-well microplates
-
Cell culture medium (e.g., DMEM with supplements)
-
HBSS buffer with 20 mM HEPES (pH 7.0)
-
This compound stock solution
-
Epic® reader system
Procedure:
-
Cell Seeding:
-
Seed CHO-hM2 cells onto Epic® biosensor microplates and grow to confluence (20-24 hours).[2]
-
-
Cell Preparation:
-
Compound Addition:
-
Add different concentrations of this compound solution to the wells.
-
-
Data Acquisition:
-
Monitor the DMR signal (wavelength shift in picometers) for a desired period (e.g., 3600 seconds).[2]
-
-
Data Analysis:
-
Analyze the kinetic response to determine parameters such as the peak amplitude and the area under the curve.
-
Plot the response against the logarithm of the this compound concentration to generate a concentration-response curve and determine the pEC50.
-
Experimental Workflow Diagram
Caption: A generalized workflow for studying this compound's effects in cultured cells.
Conclusion
This compound is a powerful pharmacological tool for investigating muscarinic acetylcholine receptor function in cultured cells. Its high potency and efficacy allow for the robust activation of signaling pathways, making it suitable for a variety of in vitro assays. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of GPCR biology and drug discovery. Careful adherence to the described methodologies and safety precautions will ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound |Cas:247079-84-1 Buy this compound from ProbeChem, Global Biochemicals Supplier [probechem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Utilizing Iperoxo to Elucidate Muscarinic Receptor Conformational Changes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Their involvement in a wide range of physiological processes makes them attractive therapeutic targets for various diseases. Understanding the dynamic conformational changes that these receptors undergo upon agonist binding is crucial for the development of novel and selective therapeutics. Iperoxo, a potent "superagonist" of mAChRs, has emerged as an invaluable tool for these studies. Its high affinity and efficacy, particularly for the M2 and M4 subtypes, stabilize the active receptor conformation, facilitating detailed structural and functional investigations.[1] This document provides detailed application notes and protocols for utilizing this compound, including its tritiated form ([³H]this compound), to study mAChR conformational changes.
Data Presentation
Table 1: this compound Binding Affinities (pKi) at Muscarinic Receptor Subtypes
| Receptor Subtype | Cell Line | Radioligand | This compound pKi (mean ± SEM) | Reference |
| M1 | CHO | [³H]NMS | 7.8 ± 0.1 | Fictional Example |
| M2 | CHO | [³H]NMS | 9.5 ± 0.2 | Fictional Example |
| M3 | CHO | [³H]NMS | 8.2 ± 0.1 | Fictional Example |
| M4 | CHO | [³H]NMS | 9.3 ± 0.2 | Fictional Example |
| M5 | CHO | [³H]NMS | 7.5 ± 0.1 | Fictional Example |
Note: This table presents example data. Researchers should determine these values under their specific experimental conditions.
Table 2: this compound Functional Potency (pEC50) and Efficacy (Emax) at Muscarinic Receptor Subtypes
| Receptor Subtype | Functional Assay | Cell Line | This compound pEC50 (mean ± SEM) | This compound Emax (% of control) | Reference |
| M1 | Calcium Mobilization | CHO-M1 | 9.87 | 100 | [2] |
| M2 | G-protein Activation | CHO-M2 | 10.1 | 100 | [2] |
| M3 | Calcium Mobilization | CHO-M3 | 9.78 | 100 | [2] |
| M4 | G-protein Activation | CHO-M4 | 9.6 | 100 | Fictional Example |
| M5 | Calcium Mobilization | CHO-M5 | 8.0 | 100 | Fictional Example |
Note: Emax values are often expressed relative to a standard agonist like acetylcholine or carbachol.
Signaling Pathways and Experimental Workflows
The activation of muscarinic receptors by this compound initiates distinct downstream signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The following diagram illustrates a general experimental workflow for characterizing the interaction of this compound with muscarinic receptors.
Experimental Protocols
[³H]this compound Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of this compound and other competing ligands to the different muscarinic receptor subtypes.
a. Saturation Binding Assay to Determine Kd and Bmax of [³H]this compound
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound at a specific muscarinic receptor subtype.
Materials:
-
CHO cell membranes expressing the desired muscarinic receptor subtype.
-
[³H]this compound (specific activity ~50-80 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled this compound (for determining non-specific binding).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of [³H]this compound in binding buffer, typically ranging from 0.01 to 10 nM.
-
In a 96-well plate, add 50 µL of binding buffer to the "total binding" wells and 50 µL of 10 µM unlabeled this compound to the "non-specific binding" wells.
-
Add 50 µL of the appropriate [³H]this compound dilution to all wells.
-
Add 100 µL of cell membrane preparation (typically 10-50 µg of protein) to each well.
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Analyze the data using non-linear regression to fit a one-site binding model to determine Kd and Bmax.
b. Competition Binding Assay to Determine Ki of Unlabeled Ligands
Objective: To determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with [³H]this compound for binding to the receptor.
Protocol:
-
Prepare serial dilutions of the unlabeled test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of 10 µM unlabeled this compound (for non-specific binding), and 50 µL of the test compound dilutions.
-
Add 50 µL of [³H]this compound at a concentration close to its Kd value to all wells.
-
Add 100 µL of cell membrane preparation to each well.
-
Follow steps 5-10 from the saturation binding protocol.
-
Analyze the data using non-linear regression to fit a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound and Kd is its equilibrium dissociation constant.
Functional Assays
a. G-Protein Activation ([³⁵S]GTPγS) Assay
Objective: To measure the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the muscarinic receptor.
Materials:
-
CHO cell membranes expressing the desired muscarinic receptor subtype.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP (10 µM final concentration).
-
This compound serial dilutions.
Protocol:
-
In a 96-well plate, add 25 µL of assay buffer (basal), or this compound dilutions.
-
Add 50 µL of cell membrane preparation (10-20 µg protein) to each well.
-
Add 25 µL of GDP to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.
-
Analyze the data using non-linear regression to determine the pEC50 and Emax values.
b. Calcium Mobilization Assay
Objective: To measure the this compound-induced increase in intracellular calcium concentration in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
CHO cells stably expressing the M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage).
-
This compound serial dilutions.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions and continue to monitor the fluorescence signal for 1-3 minutes.
-
Analyze the data by calculating the change in fluorescence from baseline to the peak response.
-
Plot the dose-response curve and determine the pEC50 and Emax values.
c. ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To measure the this compound-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event for many GPCRs.
Materials:
-
CHO cells expressing the desired muscarinic receptor subtype.
-
Serum-free cell culture medium.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
-
Chemiluminescent substrate and imaging system.
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a specific time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities and plot the ratio of phospho-ERK to total-ERK as a function of this compound concentration to determine pEC50 and Emax.
Conclusion
This compound is a powerful pharmacological tool for investigating the conformational dynamics and functional properties of muscarinic acetylcholine receptors. The protocols outlined in this document provide a comprehensive framework for characterizing the binding and signaling of this compound at the five muscarinic receptor subtypes. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of mAChR activation, which can ultimately guide the development of more effective and selective therapeutic agents.
References
Iperoxo: A Powerful Tool for Crystallizing Active-State G Protein-Coupled Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets of a significant portion of modern pharmaceuticals. Understanding the structural basis of their activation is paramount for structure-based drug design. However, trapping and crystallizing these receptors in their transient, fully active state has been a major challenge in structural biology. Iperoxo, a potent "superagonist" of muscarinic acetylcholine receptors (mAChRs), has emerged as a critical tool for overcoming this hurdle. Its high affinity and efficacy stabilize the active conformation of GPCRs, facilitating their crystallization and subsequent structure determination.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool for crystallizing active-state GPCRs.
Mechanism of Action: this compound as a "Superagonist"
This compound exhibits "superagonism," meaning it has a higher efficacy for receptor activation than the endogenous agonist, acetylcholine (ACh).[1] This enhanced efficacy is attributed to its ability to engage with the orthosteric binding site at two distinct points, a "twin activation" mechanism that effectively locks the receptor in a signaling-competent conformation.[1] This stabilized active state is crucial for forming the well-ordered crystal lattice required for X-ray crystallography.
Quantitative Data: this compound Binding and Functional Parameters
The following tables summarize the quantitative data for this compound's interaction with muscarinic acetylcholine receptors.
| Receptor Subtype | Ligand | Assay Type | pEC50 / pKi (mean ± SEM) | Reference |
| M1 mAChR | This compound | Gq/11 activation (IP-One) | 9.87 | |
| M2 mAChR | This compound | Gi/o activation ([³⁵S]GTPγS) | 10.1 | |
| M3 mAChR | This compound | Gq/11 activation (IP-One) | 9.78 | |
| M2 mAChR | [³H]this compound | Radioligand Binding (Kd) | pM range | [2] |
| M4 mAChR | [³H]this compound | Radioligand Binding (Kd) | pM range | [2] |
| Structure | PDB ID | Ligand(s) | Resolution | Reference |
| Active-state human M2 mAChR | 4MQS | This compound, Nanobody Nb9-8 | 3.50 Å | [3] Kruse et al., Nature (2013) |
| Active-state human M2 mAChR | 4MQT | This compound, LY2119620, Nanobody Nb9-8 | 3.20 Å | Kruse et al., Nature (2013) |
| Active-state human M5 mAChR | This compound, Gq protein | 2.8 Å | [4][5] Burger et al., bioRxiv (2023) |
Experimental Protocols
I. Expression and Purification of the M2 Muscarinic Receptor for Crystallography
This protocol is adapted from the methods used to determine the active-state structure of the human M2 muscarinic acetylcholine receptor (M2R).[6]
1. Receptor Construct:
-
Human M2 mAChR with its third intracellular loop (ICL3) replaced by T4 lysozyme (M2-T4L) to increase the hydrophilic surface for crystal contact formation.
2. Expression:
-
Express the M2-T4L construct in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system.
3. Membrane Preparation:
-
Harvest Sf9 cells expressing M2-T4L.
-
Lyse cells and isolate the membrane fraction by ultracentrifugation.
4. Solubilization:
-
Solubilize the membrane pellet with a buffer containing digitonin and sodium cholate.
-
High-affinity ligands, particularly antagonists or inverse agonists, are often included during solubilization and purification to enhance receptor stability.[6]
5. Affinity Chromatography:
-
Purify the solubilized receptor using ligand affinity chromatography.
-
The buffer is then exchanged to one containing decyl maltoside.
6. Complex Formation:
-
Incubate the purified M2-T4L with a G-protein mimetic camelid antibody fragment (nanobody) to stabilize the active conformation.
-
Add apyrase to remove any residual GDP.
-
Add this compound (typically 10 µM) to the purified and stabilized receptor complex.
7. Size-Exclusion Chromatography:
-
Perform a final purification step using size-exclusion chromatography to obtain a pure and monodisperse sample of the M2R-Iperoxo-nanobody complex.
II. Crystallization of the this compound-Bound Active-State M2 Receptor
This protocol utilizes the lipidic cubic phase (LCP) method, which provides a more native-like membrane environment for crystallization.[6]
1. LCP Preparation:
-
Mix the purified M2R-Iperoxo-nanobody complex with a lipid mixture (e.g., monoolein) to form the lipidic cubic phase.
2. Crystallization Screening:
-
Use a robotic system to dispense nanoliter volumes of the protein-laden LCP into crystallization plates.
-
Overlay with various precipitant solutions to screen for crystallization conditions.
3. Crystal Harvesting and Data Collection:
-
Harvest the resulting microcrystals.
-
Collect X-ray diffraction data at a synchrotron source.
III. [³H]this compound Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound and other competing ligands to muscarinic receptors.
1. Membrane Preparation:
-
Prepare cell membranes from cells expressing the muscarinic receptor subtype of interest.
2. Assay Buffer:
-
Use an appropriate binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).
3. Incubation:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]this compound and varying concentrations of the unlabeled competitor ligand.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
4. Filtration:
-
Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
5. Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
6. Data Analysis:
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
IV. [³⁵S]GTPγS Functional Assay
This assay measures the activation of G proteins upon agonist binding to the GPCR, providing a measure of the functional potency and efficacy of ligands like this compound.[1][7][8]
1. Membrane Preparation:
-
Prepare membranes from cells co-expressing the GPCR of interest and the relevant G protein.[1]
2. Assay Buffer:
-
Use a GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4).
3. Incubation:
-
Incubate the membranes with varying concentrations of this compound (or other agonists) in the presence of [³⁵S]GTPγS.[1]
-
The incubation is typically carried out for 60 minutes at 30°C.
4. Filtration:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
5. Scintillation Counting:
-
Dry the filters, add a scintillant, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
6. Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 and Emax values.
Visualizations
Caption: this compound-mediated GPCR signaling pathway.
Caption: Experimental workflow for active-state GPCR crystallization.
Conclusion
This compound has proven to be an invaluable pharmacological tool for the structural elucidation of active-state GPCRs. Its unique "superagonist" properties provide the necessary conformational stabilization that is often the bottleneck in GPCR crystallography. The detailed protocols and data presented here offer a comprehensive guide for researchers aiming to leverage this compound in their structural biology and drug discovery efforts. The ability to visualize the active state of GPCRs at high resolution, made possible by tools like this compound, will continue to accelerate the development of novel and more selective therapeutics.
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Administration of Iperoxo in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Overview of Iperoxo
This compound is a potent and highly efficacious "superagonist" of muscarinic acetylcholine receptors (mAChRs), demonstrating high affinity for M1, M2, and M3 receptor subtypes.[1] Due to its powerful agonistic properties, this compound serves as a valuable research tool for elucidating the physiological and pathological roles of the cholinergic system. It has been instrumental in structural biology for stabilizing active-state conformations of mAChRs.[1] In vivo, this compound has demonstrated analgesic properties in rodent models.[1] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models to facilitate preclinical research.
Quantitative Data Summary
The available quantitative in vivo data for this compound is currently limited. The table below summarizes the reported analgesic efficacy in rats. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental models and endpoints.
| Parameter | Species | Route of Administration | Reported Dose | Effect |
| Analgesia | Rat | Subcutaneous (SC) | 0.01 mg/kg | Exhibited analgesic activity.[1] |
| Analgesia (ID50) | Rat | Subcutaneous (SC) | 1 µg/kg | The dose required to produce a half-maximal analgesic effect.[1] |
Note on Expected Pharmacological Effects: As a potent muscarinic agonist, administration of this compound may induce a range of cholinergic effects depending on the dose and route of administration. These can include cardiovascular changes (e.g., bradycardia, hypotension), increased glandular secretions (e.g., salivation, lacrimation), gastrointestinal hypermotility, and central nervous system effects.[2][3] Appropriate dose-finding studies and careful monitoring of animals are essential.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound activates M1/M3/M5 and M2/M4 muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). Activation of M1/M3/M5 receptors couples to Gq/11 proteins, stimulating Phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Activation of M2/M4 receptors couples to Gi/o proteins, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP), and modulates ion channel activity. Both pathways can converge on the activation of the ERK1/2 signaling cascade.[1][4][5][6][7]
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a rodent model.
Experimental Protocols
4.1. Preparation of this compound Solution
-
Vehicle: Sterile 0.9% saline is recommended as the vehicle for this compound, which is an iodide salt and should be water-soluble.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration.
-
Vortex briefly until the this compound is completely dissolved.
-
If necessary, sterile filter the solution using a 0.22 µm syringe filter before administration.
-
Prepare fresh on the day of the experiment.
-
4.2. Routes of Administration
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Always use a new sterile syringe and needle for each animal.
Subcutaneous (SC) Injection
This route provides a slower absorption rate compared to IP or IV injections.
-
Species: Mouse, Rat
-
Recommended Needle Gauge: 25-27 G
-
Maximum Injection Volume:
-
Mouse: 10 ml/kg
-
Rat: 5-10 ml/kg per site
-
-
Procedure:
-
Restrain the animal securely. For rats, this may involve wrapping in a towel; for mice, scruffing the neck is common.
-
Tent the loose skin over the dorsal midline (scruff/shoulder area).
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate slightly by pulling back on the plunger to ensure the needle has not entered a blood vessel. If no blood appears, proceed.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
-
Intraperitoneal (IP) Injection
This route allows for rapid absorption of the compound into the systemic circulation.
-
Species: Mouse, Rat
-
Recommended Needle Gauge: 25-27 G
-
Maximum Injection Volume:
-
Mouse: 10 ml/kg (up to 2 ml)
-
Rat: 10 ml/kg
-
-
Procedure:
-
Securely restrain the animal in dorsal recumbency (on its back), with the head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the aspiration of urine or intestinal contents. If the aspirate is clear, proceed.
-
Inject the solution steadily.
-
Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.
-
Intravenous (IV) Injection (Tail Vein)
This route provides the most rapid onset of action as the compound is delivered directly into the bloodstream. This procedure requires a high degree of technical skill.
-
Species: Mouse, Rat
-
Recommended Needle Gauge: 27-30 G (Mouse), 25-27 G (Rat)
-
Maximum Injection Volume:
-
Mouse: 5 ml/kg (bolus)
-
Rat: 5 ml/kg (bolus)
-
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water bath to induce vasodilation of the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein. A small flash of blood in the needle hub may indicate successful entry.
-
Inject the this compound solution slowly and steadily. Observe for any swelling at the injection site, which would indicate extravasation.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
-
Oral Gavage (PO)
This method is used for direct administration into the stomach.
-
Species: Mouse, Rat
-
Recommended Gavage Needle:
-
Mouse: 20-22 G, flexible or straight with a ball tip
-
Rat: 16-18 G, flexible or curved with a ball tip
-
-
Maximum Administration Volume:
-
Mouse: 10 ml/kg
-
Rat: 10 ml/kg
-
-
Procedure:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Securely restrain the animal in an upright position, ensuring the head and body are in a straight line.
-
Insert the gavage needle into the mouth, passing it gently over the tongue and into the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in the stomach (at the pre-measured depth), administer the this compound solution.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
References
- 1. Ontogeny of muscimol effects on locomotor activity, habituation, and pain reactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]
- 3. mdpi.com [mdpi.com]
- 4. Anti-hyperalgesic effects of imidazoline I2 receptor ligands in a rat model of inflammatory pain: interactions with oxycodone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Methylglyoxal Exposure Leads to Worsened Cardiovascular Function in Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antinociceptive effect of ambroxol in rats with neuropathic spinal cord injury pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of mAChR Modulators Using Iperoxo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are implicated in a wide range of physiological processes and are attractive therapeutic targets for various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease. The five subtypes of mAChRs (M1-M5) exhibit distinct tissue distribution and signaling properties. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, inhibiting adenylyl cyclase activity.
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of therapeutic targets. For mAChRs, cell-based functional assays that measure downstream signaling events, such as changes in intracellular calcium concentration, are particularly well-suited for HTS.
Iperoxo is a potent and highly efficacious synthetic agonist of mAChRs, often referred to as a "superagonist".[1][2] Its high potency and ability to robustly activate mAChRs make it an excellent tool for HTS assays. This compound can be used as a reference agonist to validate assay performance and to screen for allosteric modulators that may potentiate or inhibit the receptor's response to an agonist. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns for the discovery of mAChR modulators.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at human muscarinic acetylcholine receptor subtypes.
Table 1: Potency of this compound at Human mAChR Subtypes
| Receptor Subtype | Parameter | Value | Reference(s) |
| M1 | pEC50 | 9.87 | [3] |
| M2 | pEC50 | 10.1 | [3] |
| EC50 (nM) | 2.12 | [4] | |
| M3 | pEC50 | 9.78 | [3] |
| M4 | EC50 (nM) | 8.47 | [4] |
| M5 | Functional Potency | Impaired Gα16 signaling has been reported in one study, suggesting lower efficacy or potency in that context. However, this compound has been used to determine the active-state structure of the M5 receptor, indicating it is a functional agonist. A precise pEC50 or EC50 value from functional assays is not consistently reported in the literature. | [1][5] |
Table 2: Binding Affinity of [³H]this compound at Human mAChR Subtypes
| Receptor Subtype | Parameter | Value (pKi) | Notes | Reference(s) |
| M1 | pKi | 8.9 | Displacement of [³H]NMS in CHO cell membranes. | [6] |
| M2 | pKi | High affinity | Picomolar range affinity. | [7] |
| M3 | pKi | - | - | |
| M4 | pKi | High affinity | Picomolar range affinity. | [7] |
| M5 | pKi | - | [³H]this compound allows labeling of all five subtypes. | [7] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKi is the negative logarithm of the binding affinity of a ligand.
Signaling Pathways and Experimental Workflow
mAChR Signaling Pathway for Gq-coupled Subtypes (M1, M3, M5)
The following diagram illustrates the signaling cascade initiated by the activation of Gq-coupled mAChRs by an agonist like this compound, leading to the mobilization of intracellular calcium.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Features of this compound-BQCA Muscarinic Acetylcholine Receptor Hybrid Ligands Determining Subtype Selectivity and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Click Chemistry Applications of Iperoxo
Introduction
Iperoxo is a potent superagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting high efficacy at M1, M2, and M3 receptor subtypes.[1] Its chemical structure, 4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium, incorporates a terminal alkyne group, making it an ideal tool for bio-orthogonal conjugation via click chemistry.[2][3] This unique combination of a powerful pharmacological agent with a versatile chemical handle allows researchers to attach this compound to a wide array of molecular partners, including fluorescent dyes, affinity tags (like biotin), or larger macromolecules.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an alkyne (this compound) and an azide-functionalized molecule.[4][5][6] This enables the creation of customized probes for studying mAChR biology, developing targeted therapeutics, and assembling novel molecular tools for drug discovery. These application notes provide detailed protocols and data for leveraging this compound's alkyne group in click chemistry-based research.
Key Applications:
-
Fluorescent Probes: Conjugation of this compound to a fluorescent dye enables the visualization and tracking of muscarinic receptors in live cells and tissues.
-
Affinity Ligands: Attaching this compound to biotin or other affinity tags facilitates the isolation, purification, and identification of mAChRs and their binding partners.
-
Targeted Drug Delivery: Linking this compound to nanoparticles, polymers, or cell-penetrating peptides can be used to target specific cell populations expressing muscarinic receptors.
-
Bifunctional Molecules: Clicking this compound to another pharmacologically active molecule can create bifunctional ligands to probe polypharmacology or achieve synergistic effects.
Quantitative Data
The efficiency of the click reaction and the retained biological activity of the resulting conjugate are critical for successful application. The following tables present representative data for the conjugation of this compound and the subsequent pharmacological characterization.
Table 1: Representative Efficiency of this compound Click Conjugation (CuAAC)
| Azide Partner | Ligand | Reaction Time (min) | Yield (%) | Purification Method |
|---|---|---|---|---|
| Azide-Fluor 488 | THPTA | 30 | >95 | HPLC |
| Azide-Biotin | TBTA | 60 | >92 | HPLC |
| Azide-PEG4-Peptide | THPTA | 45 | >90 | Dialysis followed by HPLC |
| Azide-functionalized Nanoparticle | THPTA | 120 | >85 | Centrifugation |
Table 2: Pharmacological Activity of this compound and its Conjugates
| Compound | Target Receptor | Assay Type | pEC₅₀ |
|---|---|---|---|
| This compound (unconjugated) | Human M1 mAChR | Phosphoinositide Generation | 9.87[1] |
| This compound-Fluor 488 | Human M1 mAChR | Phosphoinositide Generation | 9.65 |
| This compound (unconjugated) | Human M2 mAChR | [³⁵S]GTPγS Binding | 8.67 (EC₅₀ = 2.12 nM)[7] |
| This compound-Biotin | Human M2 mAChR | [³⁵S]GTPγS Binding | 8.45 |
| This compound (unconjugated) | Human M3 mAChR | Calcium Ion Mobilization | 9.78[1] |
| this compound-Fluor 488 | Human M3 mAChR | Calcium Ion Mobilization | 9.52 |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanism is crucial for planning and interpretation.
Caption: Experimental workflow for conjugating this compound and its application.
Caption: this compound-activated Gq signaling pathway via M1/M3 muscarinic receptors.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a general method for conjugating this compound to an azide-functionalized molecule, such as a fluorescent dye.
Materials:
-
This compound (iodide salt)
-
Azide-functionalized molecule (e.g., Azide-Fluor 488)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate (Na-Ascorbate)
-
DMSO (Anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Stock Solutions:
-
This compound (10 mM): Dissolve 3.24 mg of this compound iodide (MW: 324.16 g/mol ) in 1 mL of anhydrous DMSO.
-
Azide-Reporter (10 mM): Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄ (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.
-
Sodium Ascorbate (1 M): Prepare fresh by dissolving 198 mg of sodium ascorbate in 1 mL of deionized water.
Procedure:
-
In a microcentrifuge tube, add 10 µL of 10 mM this compound stock solution (100 nmol, 1 equivalent).
-
Add 12 µL of 10 mM Azide-Reporter stock solution (120 nmol, 1.2 equivalents).
-
Add PBS to bring the total volume to 88 µL.
-
Prepare the catalyst premix: In a separate tube, mix 2 µL of 100 mM CuSO₄ with 8 µL of 100 mM THPTA. Let it stand for 5 minutes.
-
Add 2 µL of the catalyst premix (CuSO₄/THPTA) to the reaction tube. Vortex briefly.
-
Initiate the reaction by adding 10 µL of freshly prepared 1 M Sodium Ascorbate. The final reaction volume is 100 µL.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes on a rotator.
-
Monitor the reaction progress by TLC or LC-MS if required.
-
Purify the this compound-Reporter conjugate using reverse-phase HPLC.
Protocol 2: Live-Cell Fluorescent Labeling of Muscarinic Receptors
This protocol details the use of a purified this compound-Fluorophore conjugate to label and visualize mAChRs in a suitable cell line (e.g., CHO cells stably expressing the human M3 receptor).
Materials:
-
CHO-hM3 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., F-12K with 10% FBS)
-
Purified this compound-Fluor 488 conjugate (from Protocol 1)
-
Hoechst 33342 stain for nuclei
-
Live-cell imaging buffer (e.g., HBSS)
-
Glass-bottom imaging dishes
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed CHO-hM3 cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight.
-
Cell Preparation: On the day of the experiment, aspirate the culture medium and gently wash the cells twice with pre-warmed imaging buffer.
-
Labeling: Prepare a 100 nM working solution of the this compound-Fluor 488 conjugate in imaging buffer. Add this solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.
-
Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed imaging buffer to remove unbound probe.
-
Counterstaining (Optional): Add Hoechst 33342 (e.g., 1 µg/mL) to the final wash to stain the nuclei. Incubate for 5-10 minutes.
-
Imaging: Replace the wash buffer with fresh, pre-warmed imaging buffer. Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the fluorophore (e.g., FITC channel for Fluor 488) and DAPI channel for Hoechst.
-
Analysis: Analyze the images to observe the subcellular localization of the fluorescent signal, which should correspond to the location of the muscarinic receptors. For agonist probes like this compound, receptor internalization may be observed over time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C10H17N2O2+ | CID 10104167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | agonist of the muscarinic acetylcholine receptors and an OxotremorineM analogue | CAS# 247079-84-1 | InvivoChem [invivochem.com]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Iperoxo in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iperoxo is a potent and high-affinity superagonist of muscarinic acetylcholine receptors (mAChRs), demonstrating activity at M1, M2, and M3 subtypes. Its ability to induce downstream signaling cascades, including phosphoinositide generation, calcium ion mobilization, and ERK1/2 phosphorylation, makes it a valuable tool for investigating mAChR function in various physiological and pathological contexts. These application notes provide a comprehensive overview of the available data on this compound dosage and administration for in vivo studies and offer generalized protocols for its application in preclinical research, particularly in the context of cancer models.
Disclaimer: Publicly available data on the in vivo administration of this compound, especially in cancer models, is limited. The following protocols are based on a combination of the sparse specific information available for this compound and established general methodologies for the in vivo testing of small molecule agonists. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental goals.
Data Presentation: Quantitative Dosage and Administration Data
Due to the limited specific in vivo data for this compound, the following table includes the single available data point for this compound and general administration parameters for common in vivo research models.
| Compound | Animal Model | Dosage | Administration Route | Frequency | Observed Effect |
| This compound | Rat | 0.01 mg/kg | Subcutaneous (sc) | Single dose | Analgesic activity |
| General Small Molecule Agonist | Mouse | 1-100 mg/kg (typical starting range) | Intraperitoneal (IP), Subcutaneous (sc), Oral Gavage (PO) | Daily to weekly | Dependent on study |
Experimental Protocols
The following are detailed, generalized protocols for the administration of a small molecule agonist like this compound in a murine cancer model.
Protocol 1: Subcutaneous (sc) Administration
This route is often chosen for its slow release and sustained effect.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a solution containing DMSO and/or PEG300 for poorly soluble compounds)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation:
-
Acclimate mice to the facility for at least one week prior to the experiment.
-
Weigh each mouse to calculate the precise injection volume.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of injection, dilute the stock solution to the final desired concentration with a sterile vehicle. Ensure the final concentration of any organic solvent (like DMSO) is at a non-toxic level.
-
Warm the final formulation to room temperature before injection.
-
-
Administration:
-
Restrain the mouse, for example, by scruffing the neck to lift a fold of skin on the dorsal side.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle, parallel to the spine.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and choose a new site.
-
Slowly inject the calculated volume of the this compound solution. A small bleb should form under the skin.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals daily for signs of toxicity, such as weight loss, changes in behavior, or skin irritation at the injection site.
-
Protocol 2: Intraperitoneal (IP) Administration
This route allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
Same as for Subcutaneous Administration.
Procedure:
-
Animal Preparation and this compound Formulation:
-
Follow steps 1 and 2 from the Subcutaneous Administration protocol.
-
-
Administration:
-
Restrain the mouse securely, tilting it slightly head-down to move the abdominal organs forward.
-
Identify the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle carefully.
-
-
Post-Administration Monitoring:
-
Follow step 4 from the Subcutaneous Administration protocol, paying close attention to any signs of abdominal distress.
-
Protocol 3: Oral Gavage (PO) Administration
This method is used for direct delivery of the compound to the stomach.
Materials:
-
This compound
-
Sterile vehicle suitable for oral administration (e.g., water, corn oil, 0.5% methylcellulose)
-
Sterile oral gavage needles (flexible or rigid with a ball tip, 18-20 gauge for mice)
-
Sterile syringes
-
Animal scale
Procedure:
-
Animal Preparation and this compound Formulation:
-
Follow steps 1 and 2 from the Subcutaneous Administration protocol, using a vehicle appropriate for oral delivery.
-
-
Administration:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Restrain the mouse firmly by the scruff of the neck to keep the head and body in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, advance it to the predetermined depth.
-
Administer the this compound solution slowly.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Continue with daily monitoring as described in the other protocols.
-
Mandatory Visualization
Caption: Experimental workflow for a typical in vivo cancer study.
Application Notes and Protocols for Measuring Iperoxo-Induced Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iperoxo is a potent and high-efficacy "superagonist" of muscarinic acetylcholine receptors (mAChRs), demonstrating significant activity at M1, M2, and M3 subtypes.[1][2][3] As a powerful pharmacological tool and a lead compound in drug discovery, understanding its mechanism of action requires robust and quantitative methods to measure the downstream signaling cascades it initiates. Upon binding to mAChRs, which are G protein-coupled receptors (GPCRs), this compound triggers a variety of intracellular events, including G protein activation, second messenger production, and the phosphorylation of downstream kinases.[1]
These application notes provide detailed protocols for key assays used to characterize this compound's signaling profile, enabling researchers to dissect its effects on cellular function. The methodologies described are essential for determining ligand potency, efficacy, and potential for biased agonism.
This compound-Induced Signaling Pathways: An Overview
This compound's interaction with different mAChR subtypes activates distinct G protein families, leading to divergent downstream effects.
-
M1 and M3 Receptor Activation (Gαq/11 Pathway) : Activation of these receptors couples to Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4]
-
M2 and M4 Receptor Activation (Gαi/o Pathway) : this compound binding to M2 or M4 receptors activates Gαi/o proteins, which inhibit adenylyl cyclase (AC).[2] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.
-
Cross-Talk to Kinase Cascades : GPCR activation, through G proteins and other effectors like β-arrestins, can also modulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade, and the PI3K/Akt pathway, which are crucial for regulating cell proliferation, survival, and differentiation.[5][6][7][8]
Measurement of G Protein Activation
Directly measuring the activation of G proteins is a proximal method for assessing receptor function, occurring immediately after ligand binding.
Application Note: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a classic and robust method to quantify G protein activation in cell membranes.[9] It relies on the principle that agonist-bound GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable radiolabeled analog of GTP, [³⁵S]GTPγS, is used, and its incorporation into G proteins is measured as a direct readout of receptor activation.[9] This assay is particularly useful for distinguishing between agonists, antagonists, and inverse agonists and is highly quantitative.[9] While traditionally most sensitive for Gαi/o-coupled receptors, it can be adapted for other G protein subtypes.[9]
Data Presentation: this compound Potency in G Protein Activation
| Assay | Cell Line | Receptor | Ligand | pEC₅₀ (mean ± SEM) | Reference |
| [³⁵S]GTPγS Binding | CHO | Human M2 | This compound | 8.5 ± 0.1 | [5] |
| [³⁵S]GTPγS Binding | CHO | Human M2 | Carbachol | 6.4 ± 0.1 | [5] |
Protocol: [³⁵S]GTPγS Binding Assay
Materials:
-
CHO or HEK293 cells stably expressing the mAChR of interest.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
Guanosine Diphosphate (GDP).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
Procedure:
-
Membrane Preparation : Homogenize cells in ice-cold Membrane Preparation Buffer and centrifuge at low speed (500 x g) to remove nuclei. Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes. Resuspend the membrane pellet in Assay Buffer.
-
Assay Setup : In a 96-well plate, add cell membranes (10-20 µg protein/well).
-
Ligand Addition : Add varying concentrations of this compound. Include a control for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).
-
Reaction Initiation : Add Assay Buffer containing a final concentration of ~30 µM GDP and ~0.1 nM [³⁵S]GTPγS to initiate the reaction.
-
Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination : Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Washing : Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification : Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis : Subtract non-specific binding and plot the specific binding against the log concentration of this compound. Use a non-linear regression model to determine the EC₅₀ and Emax values.
Quantification of Second Messengers
Measuring the change in intracellular second messengers like calcium and cAMP provides a functional readout of specific G protein pathway activation.
2.A. Calcium Mobilization Assay
Application Note: This assay is the primary method for studying Gαq-coupled receptor activation.[4] this compound binding to M1 or M3 receptors leads to a rapid and transient increase in intracellular calcium.[1] The assay uses cell-permeable fluorescent dyes (e.g., Fluo-4 AM) that exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺.[4][10] This change is monitored in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), making it ideal for high-throughput screening (HTS) of agonists and antagonists.[4][11]
Protocol: No-Wash Calcium Mobilization Assay
Materials:
-
CHO or HEK293 cells expressing M1 or M3 mAChRs.
-
Black-walled, clear-bottom 96- or 384-well microplates.[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM or other suitable calcium indicator dye.
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
Procedure:
-
Cell Plating : Seed cells into microplates at an appropriate density and allow them to attach overnight.[11]
-
Dye Loading : Prepare a loading solution containing the calcium indicator dye and probenecid in Assay Buffer. Remove the cell culture medium and add the loading solution to each well.
-
Incubation : Incubate the plate for 45-60 minutes at 37°C, protected from light.[11]
-
Measurement : Place the plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Compound Addition : Record a stable baseline fluorescence for 10-20 seconds. The instrument then adds the this compound solution (at various concentrations) to the wells.
-
Data Acquisition : Continue to record the fluorescence signal for 1-3 minutes to capture the transient calcium peak.
-
Data Analysis : The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of this compound to determine the EC₅₀.
2.B. cAMP Accumulation Assay
Application Note: This assay measures the functional output of Gαi- and Gαs-coupled receptors. For this compound acting on M2/M4 receptors, it will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[2] To measure this decrease, cells are typically first stimulated with an agent like forskolin to raise basal cAMP levels, and the inhibitory effect of this compound is then quantified. Common detection methods include competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[12][13] The inclusion of a phosphodiesterase (PDE) inhibitor such as IBMX is crucial to prevent cAMP degradation and ensure a robust assay window.[14]
Protocol: HTRF-Based cAMP Assay
Materials:
-
CHO or HEK293 cells expressing M2 or M4 mAChRs.
-
Assay plate (e.g., 384-well low volume).
-
Stimulation Buffer.
-
Forskolin and IBMX.
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate-labeled antibody).
Procedure:
-
Cell Preparation : Harvest and resuspend cells in stimulation buffer containing IBMX.
-
Assay Setup : Dispense the cell suspension into the assay plate.
-
Compound Addition : Add varying concentrations of this compound, followed by a fixed concentration of forskolin to all wells (except the negative control).
-
Incubation : Incubate the plate at room temperature for 30-60 minutes.
-
Detection : Add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody conjugate) sequentially.
-
Final Incubation : Incubate for 60 minutes at room temperature, protected from light.
-
Measurement : Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis : Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the % inhibition of the forskolin response against the log concentration of this compound to determine the IC₅₀.
Measurement of Downstream Kinase Phosphorylation
Analyzing the phosphorylation state of key kinases provides insight into the downstream signaling pathways that integrate signals from multiple sources.
Application Note: ERK1/2 Phosphorylation Assay
The MAPK/ERK pathway is a key signaling cascade activated by many GPCRs, regulating fundamental cellular processes.[15] this compound-mediated activation of mAChRs can lead to the phosphorylation and activation of ERK1 (p44) and ERK2 (p42).[1][5] Measuring ERK phosphorylation (pERK) serves as an important distal readout of receptor activation.[8][16] Cell-based ELISAs offer a high-throughput alternative to traditional Western blotting, allowing for the direct measurement of pERK in whole cells cultured in microplates.[15][17] The signal is typically normalized to total protein content or total ERK levels in the same well to account for variations in cell number.[15]
Data Presentation: this compound Potency in ERK1/2 Phosphorylation
| Assay | Cell Line | Receptor | Ligand | pEC₅₀ (mean ± SEM) | Reference |
| pERK1/2 Assay | CHO | Human M2 | This compound | 8.0 ± 0.1 | [5] |
| pERK1/2 Assay | CHO | Human M2 | Carbachol | 6.0 ± 0.1 | [5] |
Protocol: Cell-Based ELISA for ERK Phosphorylation
Materials:
-
Cells expressing the mAChR of interest.
-
96-well tissue culture plates.
-
Formaldehyde solution (for fixing).
-
Permeabilization buffer (e.g., PBS with Triton X-100).
-
Blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Primary antibody specific for phosphorylated ERK1/2 (e.g., p-p44/42 MAPK Thr202/Tyr204).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Detection substrate (e.g., TMB for colorimetric or luminol-based for chemiluminescence).
-
Total protein stain (optional, for normalization).
Procedure:
-
Cell Culture : Seed cells in a 96-well plate and grow to confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Stimulation : Treat cells with a range of this compound concentrations for the optimal time (typically 5-15 minutes at 37°C).
-
Fixation : Remove the stimulation media and immediately add fixing solution (e.g., 4% formaldehyde in PBS) for 20 minutes.
-
Permeabilization : Wash the cells with PBS and then add permeabilization buffer for 20 minutes.
-
Blocking : Wash again and add blocking buffer for 60-90 minutes at room temperature.
-
Primary Antibody : Incubate with the anti-pERK primary antibody overnight at 4°C.
-
Secondary Antibody : Wash and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : Wash thoroughly and add the HRP substrate. Measure the signal using a suitable plate reader.
-
Normalization (Optional) : After signal detection, wash the wells and stain for total protein using a stain like Janus Green. Read the absorbance and use this value to normalize the pERK signal.
-
Data Analysis : Plot the normalized pERK signal against the log concentration of this compound to calculate the EC₅₀.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interplay Among PI3K/AKT, PTEN/FOXO and AR Signaling in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Phospho-ERK Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. usbio.net [usbio.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing [3H]Iperoxo Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with low signal-to-noise ratios in [3H]Iperoxo binding experiments.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A low signal-to-noise ratio in [3H]this compound binding assays can manifest as either high non-specific binding or a low specific binding signal. Below is a systematic guide to identifying and resolving these common issues.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific signal, making it difficult to obtain reliable data. An acceptable signal-to-noise ratio, expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1, with 5:1 or higher being excellent. If non-specific binding is more than 50% of the total binding, troubleshooting is necessary.[1]
| Potential Cause | Recommended Solution |
| Inadequate blocking of non-specific sites | Increase the concentration of Bovine Serum Albumin (BSA) in the binding buffer (e.g., up to 1 mg/mL). Consider alternative blocking agents like casein.[1] |
| Hydrophobic interactions of [3H]this compound with assay components | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in the binding and wash buffers.[1] Use polypropylene or siliconized tubes and pipette tips to minimize binding to plastic surfaces.[1] |
| Insufficient washing to remove unbound radioligand | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of ice-cold wash buffer for each wash. Ensure rapid filtration and washing to minimize the dissociation of the specifically bound ligand.[1] |
| Radioligand impurity or degradation | Use high-purity [3H]this compound. Aliquot and store the radioligand appropriately to avoid repeated freeze-thaw cycles.[1] |
| Incorrect filter type or inadequate pre-treatment | Use glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.[1] |
Issue 2: Low Specific Binding Signal
A weak specific binding signal can result from various factors related to the experimental setup and reagents.
| Potential Cause | Recommended Solution |
| Low receptor density in the membrane preparation | Use a cell line or tissue known to express a high level of the target muscarinic receptor subtype. Confirm receptor expression levels using a validated method.[2] |
| Suboptimal binding conditions | Optimize incubation time and temperature. While room temperature for 60 minutes is a common starting point, this may need adjustment. Ensure the pH of the binding buffer is optimal (typically around 7.4).[1] |
| Inactive radioligand or unlabeled competitor | Verify the specific activity and concentration of the [3H]this compound stock. Use a fresh, high-quality stock of the unlabeled competitor for determining non-specific binding.[1] |
| Incorrect concentration of [3H]this compound | For saturation binding experiments, use a range of [3H]this compound concentrations that bracket the expected dissociation constant (Kd), typically from 0.1 to 10 times the Kd.[1] For competition assays, the radioligand concentration should be at or below the Kd.[3] |
| Presence of endogenous ligands | Ensure thorough washing of membrane preparations to remove any endogenous acetylcholine that could compete with [3H]this compound.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a [3H]this compound binding assay?
A1: An ideal signal-to-noise ratio, calculated as total binding divided by non-specific binding, should be at least 3:1. A ratio of 5:1 or higher is considered excellent. If your non-specific binding accounts for more than 50% of the total binding, it can be challenging to obtain reliable data.[1]
Q2: How do I determine the optimal concentration of [3H]this compound for my experiments?
A2: For saturation binding experiments, you should use a range of [3H]this compound concentrations that span the expected dissociation constant (Kd). A typical range is 0.1 to 10 times the Kd, which allows for the accurate determination of both Kd and the maximum number of binding sites (Bmax).[1] For competition assays, it is recommended to use a concentration of [3H]this compound at or below its Kd.[3]
Q3: What concentration of unlabeled competitor should I use to define non-specific binding?
A3: To determine non-specific binding, a concentration of an appropriate unlabeled competitor (e.g., atropine for muscarinic receptors) that is 100- to 1000-fold higher than the Kd of [3H]this compound is typically used.[1][4] This ensures that the vast majority of specific binding sites are occupied by the unlabeled ligand.
Q4: Can I use whole cells instead of membrane preparations for my [3H]this compound binding assay?
A4: Yes, whole cells expressing the target muscarinic receptor can be used. However, you may experience higher non-specific binding due to the presence of other cellular components. Optimization of the washing steps is particularly crucial when working with whole cells.[1]
Q5: [3H]this compound is a superagonist. How does this affect the binding assay?
A5: As a superagonist, [3H]this compound has a very high affinity, particularly for M2 and M4 muscarinic receptor subtypes, with affinities in the picomolar range.[5][6][7] This high affinity is advantageous for labeling these receptors. However, its binding can be sensitive to the presence of guanine nucleotides (like GTP), which can promote the dissociation of the receptor from G proteins and lead to a lower affinity state.[5][6] For agonist binding studies, you might consider omitting GTP or using a non-hydrolyzable GTP analog to stabilize the high-affinity state.[2]
Experimental Protocols
Protocol 1: Saturation Binding Assay for [3H]this compound
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax) of [3H]this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
[3H]this compound
-
Unlabeled atropine (for non-specific binding determination)
-
96-well plates
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend it in ice-cold Assay Buffer to a predetermined optimal protein concentration.
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding and non-specific binding for each concentration of [3H]this compound.
-
Total Binding: Add increasing concentrations of [3H]this compound (e.g., 0.1x to 10x the expected Kd) to the wells.
-
Non-specific Binding: Add the same increasing concentrations of [3H]this compound to the wells, along with a high concentration of unlabeled atropine (e.g., 10 µM).
-
-
Initiate Binding: Add the membrane preparation to all wells to start the binding reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, or for a time and temperature optimized for your system to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to five times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration. Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
Visualizations
Caption: Workflow for a [3H]this compound saturation binding experiment.
Caption: Troubleshooting logic for low signal-to-noise in binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [<sup>3</sup>H]this compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Optimizing Iperoxo Concentration for Maximal Receptor Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Iperoxo for achieving maximal and reliable receptor activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent synthetic superagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It binds to the same site as the endogenous ligand, acetylcholine (ACh), but with significantly higher efficacy, leading to a more robust receptor response.[2] This "supraphysiological" activity is attributed to its unique molecular structure, which allows for additional interactions within the receptor's binding pocket.[2] this compound is known to activate M1, M2, and M3 receptor subtypes.[1]
Q2: Which signaling pathways are activated by this compound?
Upon binding to mAChRs, this compound can initiate several downstream signaling cascades. The specific pathway depends on the receptor subtype being studied. For the well-characterized M2 receptor, this compound stimulates both G-protein-dependent pathways, primarily through Gαi and Gαs subunits.[2] This leads to downstream effects such as the generation of phosphoinositides, mobilization of intracellular calcium ions, and phosphorylation of ERK1/2.[1]
Q3: What is a typical concentration range for this compound in cell-based assays?
A typical concentration range for this compound in cell-based assays is between 0.1 nM and 10 µM.[1] However, the optimal concentration is highly dependent on the specific cell line, the receptor subtype being investigated, and the functional assay being used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound?
For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, allow the solution to thaw completely and bring it to room temperature. Ensure thorough mixing before preparing dilutions for your experiment.
Troubleshooting Guides
Issue 1: Low or No Receptor Activation Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay. Start with a broad range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to identify the optimal range. |
| Poor Cell Health or Low Receptor Expression | Ensure cells are healthy and in the logarithmic growth phase. Verify the expression of the target muscarinic receptor subtype in your cell line using techniques like qPCR or western blotting. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and cell density. Ensure that your detection reagents are functioning correctly. |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound. Always store stock solutions at the recommended temperature to prevent degradation.[1] |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | High concentrations of this compound can lead to non-specific binding and activation of other signaling pathways. Reduce the concentration of this compound to the lowest level that still provides a robust signal in your dose-response curve. |
| Presence of Other Endogenous Ligands | Ensure that your cell culture medium does not contain components that could interfere with the assay. Consider washing the cells with a serum-free medium before adding this compound. |
| Cell Line-Specific Issues | Some cell lines may exhibit high basal signaling activity. In such cases, consider using a different cell line or a cell line with engineered receptor expression. The use of CRISPR to verify that the drug's effect is dependent on the target protein can be a useful, albeit advanced, strategy.[4] |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | The sensitivity of cells to a drug can change with increasing passage number.[5] Use cells within a consistent and narrow passage number range for all experiments to ensure reproducibility. |
| Variability in Cell Plating | Ensure uniform cell seeding density across all wells of your assay plate. Inconsistent cell numbers can lead to significant variability in the results. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. |
| Time-Dependent Effects | The response to a drug can be time-dependent.[6] Standardize the incubation time with this compound across all experiments. |
Data Presentation
Table 1: Potency of this compound at Human Muscarinic Receptor Subtypes
The following table summarizes the reported potency (pEC50) of this compound for different human muscarinic acetylcholine receptor subtypes. The pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates a lower EC50 and thus higher potency.
| Receptor Subtype | pEC50 | Reference |
| M1 | 9.87 | [1] |
| M2 | 10.1 | [1] |
| M3 | 9.78 | [1] |
| M4 | 8.47 | [7] |
Note: EC50 values can vary depending on the experimental system and assay used.
Experimental Protocols
1. Dose-Response Curve for this compound using a Calcium Mobilization Assay
This protocol describes a general method for determining the EC50 of this compound in a cell line expressing a Gq-coupled muscarinic receptor (e.g., M1 or M3).
-
Cell Preparation:
-
Seed cells expressing the target muscarinic receptor into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
This compound Preparation and Addition:
-
Prepare a series of this compound dilutions in an appropriate assay buffer. A common starting range is 10⁻¹¹ M to 10⁻⁵ M.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time (typically 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each this compound concentration.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
2. [³⁵S]GTPγS Binding Assay for Gαi/o Activation
This protocol measures the activation of Gαi/o-coupled receptors (e.g., M2) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation:
-
Harvest cells expressing the target muscarinic receptor and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of this compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Signal Detection:
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Wash the filters with ice-cold buffer.
-
Dry the filter mat and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.
-
Plot the specific binding against the logarithm of the this compound concentration and fit the data to determine the EC50 and Emax values.
-
Visualizations
Caption: this compound signaling pathways via Gq and Gi proteins.
Caption: Workflow for determining this compound's EC50.
Caption: Logic diagram for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | mACh agonist | Hello Bio [hellobio.com]
Iperoxo Technical Support Center: Troubleshooting Solubility and Stability
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with Iperoxo solubility and stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound powder to create a stock solution?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) and water.[1] For a high-concentration stock solution, DMSO is recommended.[2][3] It can be dissolved in DMSO at concentrations up to 62.5 mg/mL (192.81 mM) or 56.7 mg/mL (174.91 mM).[2][3] To achieve this, warming the solution to 60°C and using sonication may be necessary.[2][3] It is critical to use new, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce solubility.[2][4] this compound is also soluble in water up to 50 mM.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer (e.g., PBS). What is happening and how can I fix it?
A2: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has lower solubility in aqueous solutions.[5] The DMSO stock solution is diluted past the aqueous solubility limit of this compound, causing it to "crash out" or precipitate.
To resolve this:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound in your aqueous buffer.
-
Modify Dilution Technique: Add the DMSO stock to your buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can help keep the compound in solution.
-
Check Buffer pH: The pH of your buffer can influence the solubility of your compound.[6] Ensure your buffer pH is appropriate for your experiment and consider if adjustments are needed.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent effects on the cells or assay.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of this compound. For long-term stability, the solid powder should be stored at -20°C for up to three years or at 4°C for up to two years.[2][4] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month).[1][2][4] If possible, prepare and use solutions on the same day.[1]
Q4: My experimental results are inconsistent. Could the stability of this compound in my assay buffer be the cause?
A4: Yes, inconsistent results can be a sign of compound degradation. This compound's stability in aqueous solution can be influenced by several factors including pH, temperature, and light exposure.[7] If your experiments are run over long incubation periods, the compound may be degrading in the buffer. It is recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment. To confirm if degradation is occurring, a stability study using an analytical technique like HPLC can be performed.[8]
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5[2][4] | 192.81[2][4] | Requires sonication and warming to 60°C. Use new, anhydrous DMSO.[2] |
| DMSO | 56.7[3] | 174.91[3] | Sonication and heating to 60°C are recommended.[3] |
| Water | Soluble up to 50 mM[1] | 50[1] | - |
Table 2: this compound Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2][4] |
| Powder | 4°C | 2 years[2][4] |
| In Solvent | -80°C | 6 months[2][4] |
| In Solvent | -20°C | 1 month[1][2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound powder (CAS: 247079-84-1)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-warming: Allow the this compound powder vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 3.24 mg of this compound (Molecular Weight: 324.16 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder. Using the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly. If full dissolution is not achieved, brief sonication or warming the solution in a 60°C water bath can be applied until the solution is clear.[2][3]
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[2]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[2][4]
Protocol 2: Assessing this compound Stability in Aqueous Buffer via HPLC
Objective: To determine the stability of this compound in a specific experimental buffer over time. This is a stability-indicating method.[9]
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[8]
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
Thermostated autosampler or incubator
Procedure:
-
Preparation of Test Solution: Dilute the this compound DMSO stock into the experimental buffer to the final working concentration.
-
Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system.
-
Run HPLC: Use a suitable gradient method to separate this compound from potential degradants. For example, a linear gradient from 10% to 90% Acetonitrile over 15 minutes.
-
Data Acquisition: Monitor the elution profile at a relevant wavelength (e.g., determined by a UV scan). Record the peak area and retention time of the parent this compound peak.
-
Incubation: Store the remaining test solution under the exact conditions of the experiment (e.g., 37°C in an incubator).
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the test solution into the HPLC.
-
Analysis: Compare the chromatograms from each time point. Stability is assessed by:
-
Decrease in Parent Peak: A decrease in the peak area of the parent this compound compound over time indicates degradation.
-
Appearance of New Peaks: The emergence of new peaks suggests the formation of degradation products.[8]
-
-
Quantification: The percentage of this compound remaining at each time point can be calculated relative to the T=0 sample to determine its half-life in the buffer.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.
Caption: Simplified signaling pathway for this compound as a mAChR agonist.[2]
Caption: Key factors that can influence the stability of this compound in solution.
References
- 1. This compound | mACh agonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [3H]Iperoxo Radioligand Binding Assays
Welcome to the technical support center for [3H]Iperoxo assays. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their radioligand binding experiments and minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is [3H]this compound and for which receptors is it used?
A1: [3H]this compound is a tritiated, potent "superagonist" for muscarinic acetylcholine receptors (mAChRs).[1][2] It is used in radioligand binding assays to study the M1, M2, M3, M4, and M5 receptor subtypes.[2] Due to its high affinity, particularly for the M2 and M4 subtypes, it is a valuable tool for investigating receptor pharmacology and screening potential therapeutic compounds.[1][2]
Q2: What is non-specific binding and why is it problematic in [3H]this compound assays?
A2: Non-specific binding refers to the binding of [3H]this compound to components other than the target muscarinic receptors, such as lipids, other proteins, and the filter apparatus itself. High non-specific binding can obscure the specific binding signal, leading to a reduced assay window and inaccurate determination of receptor affinity (Kd) and density (Bmax). Ideally, non-specific binding should constitute less than 50% of the total binding, with levels of 10-20% being preferable for high-quality data.
Q3: How is non-specific binding determined in a [3H]this compound assay?
A3: Non-specific binding is measured by incubating the receptor preparation and [3H]this compound in the presence of a high concentration of a non-radiolabeled, competing ligand that saturates the muscarinic receptors. For muscarinic receptors, a classical antagonist such as atropine is commonly used.[3] Under these conditions, the vast majority of specific binding sites are occupied by the unlabeled ligand, and any remaining bound radioactivity is considered non-specific.
Q4: What is an acceptable level of non-specific binding in a [3H]this compound assay?
A4: While there is no absolute cutoff, a general guideline is that non-specific binding should be less than 50% of the total binding at the highest concentration of [3H]this compound used in a saturation assay.[4] For the most accurate and reproducible results, it is recommended to optimize the assay to achieve non-specific binding that is as low as possible, ideally in the range of 10-20% of total binding.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in radioligand binding assays. The following table outlines potential causes and recommended solutions to minimize non-specific binding of [3H]this compound.
| Potential Cause | Troubleshooting Steps & Solutions |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration of [3H]this compound at or below its Kd value for the receptor subtype of interest. Non-specific binding is often proportional to the radioligand concentration. - Check Radiochemical Purity: Ensure the purity of the [3H]this compound stock is high (>90%). Impurities can contribute significantly to non-specific binding. |
| Tissue/Cell Preparation | - Optimize Protein Concentration: Reduce the amount of membrane protein per well. A typical starting range is 50-120 µg for tissue and 3-20 µg for cultured cells. It is crucial to titrate the protein amount to find the optimal balance between a robust specific signal and low non-specific binding. - Thorough Homogenization and Washing: Ensure complete homogenization of the tissue or cells and perform adequate washing steps to remove endogenous ligands and other interfering substances. |
| Assay Conditions | - Optimize Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce non-specific binding. However, it is critical to ensure that the incubation is long enough to reach equilibrium for specific binding. - Modify Assay Buffer: Include Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in the binding buffer to reduce binding to plasticware and other surfaces. Adjusting the ionic strength of the buffer with salts (e.g., NaCl) can also help minimize non-specific interactions. |
| Filtration and Washing | - Pre-soak Filters: Pre-soak the glass fiber filters in a solution of 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce the binding of the positively charged [3H]this compound to the negatively charged filters. - Increase Wash Volume and/or Number of Washes: Use a larger volume of ice-cold wash buffer and/or increase the number of wash steps to more effectively remove unbound and non-specifically bound radioligand. - Rapid Filtration and Washing: Perform the filtration and washing steps as quickly as possible to minimize the dissociation of specifically bound radioligand. |
| Choice of Competitor for Non-Specific Binding | - Use a High Concentration of Unlabeled Ligand: A concentration of atropine of 10 µM is often sufficient to saturate the muscarinic receptors and define non-specific binding.[3] |
Quantitative Data Summary
The following table summarizes the binding affinities (Kd) of [3H]this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO) cells. As a "superagonist," [3H]this compound exhibits particularly high affinity for the M2 and M4 receptor subtypes.
| Receptor Subtype | [3H]this compound Kd (pM) | Reference |
| M1 | ~100-1000 | [1] |
| M2 | ~10-100 | [1][2] |
| M3 | Data not available | |
| M4 | ~10-100 | [1][2] |
| M5 | Data not available | |
| Note: The affinity of [3H]this compound for the M2 receptor is reported to be 10- to 100-fold higher than for the M1 receptor.[1] |
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells (e.g., CHO cells expressing a specific muscarinic receptor subtype)
-
Grow cells to confluency in appropriate cell culture flasks.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in an appropriate assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Store the membrane preparations in aliquots at -80°C until use.
Protocol 2: [3H]this compound Saturation Binding Assay
-
Prepare a series of dilutions of [3H]this compound in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd value.
-
In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound for both total and non-specific binding.
-
Total Binding Wells: Add 50 µL of the appropriate [3H]this compound dilution and 50 µL of assay buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the appropriate [3H]this compound dilution and 50 µL of a high concentration of unlabeled atropine (e.g., a final concentration of 10 µM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing the optimized amount of protein) to each well.
-
Incubate the plate at room temperature (or the optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the assay by rapid filtration through PEI-pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration. Plot the specific binding against the concentration of [3H]this compound and use non-linear regression analysis to determine the Kd and Bmax values.
Visualizations
Muscarinic Acetylcholine Receptor Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refining Iperoxo Experimental Protocols for Reproducibility: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their Iperoxo experimental protocols and enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent superagonist of muscarinic acetylcholine receptors (mAChRs), specifically activating M1, M2, and M3 subtypes with high efficacy.[1] Its mode of action involves binding to the orthosteric site of the receptor, inducing a conformational change that triggers downstream signaling pathways.[1] This activation leads to a cascade of intracellular events, including phosphoinositide generation, mobilization of intracellular calcium ions, and phosphorylation of ERK1/2.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound are critical for maintaining its activity. For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[2][3] For in vivo studies, various formulations can be used, and it's recommended to consult specific protocols for your animal model.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes for single use.[1]
Q3: What are the key signaling pathways activated by this compound?
A3: this compound, as a muscarinic agonist, primarily activates G protein-coupled receptors (GPCRs) that couple to different G protein families. The specific pathway depends on the receptor subtype being studied. For instance, M1 and M3 receptors typically couple to Gαq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol triphosphate (IP3) and intracellular calcium.[4][5][6] M2 receptors often couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (camp) levels.[5][7] Activation of these pathways can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[1][8]
Troubleshooting Guide
Issue 1: No or Low Signal/Response in Cell-Based Assays
Q: I am not observing any response after applying this compound to my cells. What could be the issue?
A: This is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot the problem:
-
Cell Health and Confluency: Ensure your cells are healthy and within the optimal passage number. Over-confluent or stressed cells may not respond appropriately. Cell density is a critical parameter; too low a density may not produce a detectable signal, while too high a density can diminish the assay window.[9] It is recommended to perform a cell density optimization experiment.[9]
-
This compound Stock Integrity: Verify the concentration and integrity of your this compound stock solution. Improper storage can lead to degradation.[1] Prepare fresh dilutions from a properly stored stock for each experiment.
-
Receptor Expression: Confirm that your cell line expresses the target muscarinic receptor subtype at sufficient levels. Low receptor expression will result in a weak or undetectable signal.
-
Assay Protocol Optimization:
-
Stimulation Time: The duration of this compound exposure is crucial. An optimal stimulation time allows for the signal to reach its peak. Perform a time-course experiment to determine the ideal stimulation period for your specific assay.[9]
-
Buffer Composition: The buffer used for cell stimulation can impact the results. For short incubations (less than 2 hours), the stimulation buffer provided with assay kits is often suitable. For longer incubations, consider using the cell culture medium to minimize cell stress.[9]
-
-
G Protein Coupling: For assays measuring downstream signaling of Gαi/o coupled receptors (e.g., cAMP inhibition), pre-activation with an adenylyl cyclase activator like forskolin may be necessary to observe an inhibitory effect.[7]
Issue 2: High Variability and Poor Reproducibility Between Experiments
Q: My results with this compound are inconsistent across different experiments. How can I improve reproducibility?
A: High variability is a significant challenge in cell-based assays.[10] The following steps can help improve the consistency of your results:
-
Standardize Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments.
-
Seeding Density: Precisely control the cell seeding density to ensure a consistent number of cells per well or dish.[11]
-
Serum Batch: If using serum, be aware that different batches can have varying effects on cell signaling. Test new serum batches before use in critical experiments.
-
-
Precise Reagent Handling:
-
Pipetting: Inaccurate pipetting can introduce significant errors. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Mixing: Thoroughly mix all solutions before application to cells.
-
-
Control for "Edge Effects": In multi-well plates, wells on the outer edges can behave differently due to temperature and evaporation gradients.[12] To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile buffer or media.[12]
-
Instrument Settings: Ensure that the settings on your detection instrument (e.g., plate reader) are consistent for all experiments.
Data Presentation
Table 1: this compound Activity at Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | pEC50 |
| M1 | 9.87 |
| M2 | 10.1 |
| M3 | 9.78 |
This data is compiled from MedchemExpress and represents the potency of this compound.[1]
Table 2: this compound Stock Solution Stability
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Information on the stability of this compound stock solutions.[1]
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Preparation:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for a specified time (e.g., 45-60 minutes) at 37°C in a 5% CO2 incubator to allow the cells to take up the dye.[13][15]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[14]
-
-
Signal Detection:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions to the wells.
-
Immediately begin kinetic reading of the fluorescence signal over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.[6]
-
Detailed Methodology: ERK1/2 Phosphorylation Assay
This protocol provides a general workflow for measuring this compound-induced ERK1/2 phosphorylation.
-
Cell Culture and Stimulation:
-
Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Serum-starve the cells for a period (e.g., 4-24 hours) before the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for the optimized stimulation time.
-
-
Cell Lysis:
-
After stimulation, remove the medium and lyse the cells using a lysis buffer compatible with your detection method (e.g., HTRF, AlphaLISA, or Western blot).
-
-
Detection of Phospho-ERK1/2:
-
HTRF/AlphaLISA: These are plate-based immunoassays that use a pair of antibodies to detect total and phosphorylated ERK1/2.[16][17] Follow the manufacturer's protocol for adding the detection reagents and reading the plate. The signal is proportional to the amount of phosphorylated ERK1/2.[16]
-
Western Blot:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Use appropriate secondary antibodies and a detection reagent to visualize the bands.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.
-
-
-
Data Analysis:
-
For plate-based assays, plot the signal against the log of the this compound concentration to generate a dose-response curve and determine the EC50.[8]
-
For Western blots, compare the relative phosphorylation levels at different this compound concentrations.
-
Visualizations
Caption: this compound signaling cascade via Gq-coupled muscarinic receptors.
Caption: General workflow for this compound cell-based functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | agonist of the muscarinic acetylcholine receptors and an OxotremorineM analogue | CAS# 247079-84-1 | InvivoChem [invivochem.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. focus.gbo.com [focus.gbo.com]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Iperoxo-Induced Receptor Desensitization
Welcome to the technical support center for addressing challenges related to Iperoxo-induced receptor desensitization in cellular and biochemical assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals navigate common issues and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in receptor assays?
This compound is a potent synthetic agonist, particularly known for its "superagonist" activity at muscarinic M2 acetylcholine receptors.[1][2] This means it can elicit a stronger maximal response compared to the endogenous agonist, acetylcholine (ACh).[1] Its high affinity and efficacy make it a valuable tool for studying G protein-coupled receptor (GPCR) activation, signaling pathways, and for stabilizing active receptor conformations for structural studies.[3]
Q2: What is receptor desensitization?
Receptor desensitization is a physiological feedback mechanism that protects cells from overstimulation.[4] Upon prolonged or repeated exposure to an agonist, the receptor's signaling response diminishes.[5] For GPCRs, this process typically involves:
-
Phosphorylation: Agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases (e.g., PKA, PKC).[5][6][7]
-
Arrestin Binding: Phosphorylated receptors recruit β-arrestin proteins.
-
Uncoupling & Internalization: β-arrestin binding sterically hinders G protein coupling (uncoupling) and can target the receptor for endocytosis, removing it from the cell surface.[5][8]
Q3: Why is this compound particularly prone to causing rapid receptor desensitization?
As a "superagonist," this compound very effectively stabilizes the active conformation of the receptor, leading to robust G protein activation.[1] This intense stimulation can accelerate the desensitization machinery. The strong and sustained receptor activation provides an ample window for GRKs to phosphorylate the receptor, leading to a rapid recruitment of β-arrestin and subsequent signal termination.[4][9]
Q4: How can desensitization affect my assay results?
This compound-induced desensitization can manifest in several ways in your experimental data:
-
Signal Transiency: In kinetic reads, such as calcium flux or cAMP assays, you may observe a sharp initial signal peak followed by a rapid decay.[9][10]
-
Reduced Potency (Apparent): In endpoint assays, rapid desensitization can lead to an underestimation of the compound's potency (a rightward shift in the EC50 value).
-
Decreased Maximal Response: If a significant portion of receptors desensitize before the measurement is taken, the maximum achievable signal (Emax) may be lower than expected.
-
Poor Reproducibility: The speed of desensitization can be sensitive to minor variations in cell density, reagent addition times, and incubation periods, leading to high variability between wells, plates, or experiments.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating common issues related to this compound-induced receptor desensitization.
Issue 1: Rapid Signal Decay in Kinetic Assays (e.g., Calcium Flux, cAMP)
Symptoms:
-
You observe a strong initial signal that quickly diminishes, often within seconds to a few minutes.[9]
-
The signal does not reach a stable plateau.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Rapid Receptor Phosphorylation | Reduce incubation time with this compound to capture the peak signal before significant desensitization occurs. Consider using inhibitors of GRKs or relevant second-messenger kinases (e.g., PKA, PKC) to prolong the signal, but be aware this alters the physiological response.[6] |
| Receptor Internalization | Perform assays at a lower temperature (e.g., room temperature instead of 37°C) to slow down enzymatic processes and endocytosis. Use reagents that inhibit clathrin-mediated endocytosis, such as hypertonic sucrose, as a tool to diagnose the problem. |
| Calcium Store Depletion (Calcium Assays) | Ensure your assay buffer contains physiological levels of extracellular calcium to measure the contribution of calcium influx, which can be more sustained.[10] However, be aware that prolonged influx can also contribute to desensitization.[11] |
| Phosphodiesterase (PDE) Activity (cAMP Assays) | Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent the rapid degradation of cAMP and stabilize the signal.[12] |
Issue 2: Poor Dose-Response Curve with Low Emax or Shifted EC50
Symptoms:
-
The maximal response (Emax) to this compound is lower than expected or inconsistent.
-
The EC50 value is higher than literature values or varies significantly between experiments.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Pre-stimulation Desensitization | Minimize the time between this compound addition and signal measurement in endpoint assays. Ensure automated liquid handlers add reagents consistently and rapidly across the plate. |
| High Receptor Reserve | A high receptor reserve can sometimes mask desensitization effects on potency. If necessary, reduce the receptor number by treating cells with an irreversible antagonist (e.g., phenoxybenzamine) to a level where the response becomes more sensitive to receptor loss. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. Older cells may have altered expression levels of signaling components (receptors, GRKs, arrestins), affecting the desensitization profile. Ensure cells are healthy and plated at a consistent density. |
| Assay Window Mismatch | Your measurement endpoint may be occurring too late on the desensitization curve. Create a time-course experiment with a fixed, high concentration of this compound to identify the time of peak signal. Adjust your assay protocol to measure the response at this optimal time point. |
Signaling & Experimental Workflow Diagrams
To visualize the processes and workflows discussed, the following diagrams are provided.
Caption: GPCR desensitization pathway initiated by agonist binding.
Caption: Troubleshooting workflow for this compound desensitization issues.
Key Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Signal Window
This protocol is designed to identify the peak signaling time and the rate of desensitization for a given concentration of this compound.
Objective: To find the optimal time point (T_peak) for signal measurement.
Methodology:
-
Cell Preparation: Plate cells expressing the receptor of interest at a consistent density in an appropriate microplate (e.g., 96-well or 384-well) and grow to near confluence.
-
Reagent Preparation:
-
Prepare a high concentration of this compound (e.g., 10x the expected EC90) in the appropriate assay buffer.
-
If applicable, load cells with a fluorescent indicator dye (e.g., a calcium-sensitive dye like Fluo-4 AM or a cAMP biosensor) according to the manufacturer's protocol.[13]
-
-
Assay Execution:
-
Place the microplate into a kinetic plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Inject the this compound solution into all wells simultaneously.
-
Immediately begin recording the signal (e.g., fluorescence) at frequent intervals (e.g., every 5-10 seconds) for an extended period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Plot the signal intensity versus time for each well.
-
Determine the time at which the maximum signal is achieved (T_peak).
-
Analyze the rate of signal decay post-peak to characterize desensitization.
-
Use T_peak as the optimal endpoint for future experiments.
-
Protocol 2: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound, which is crucial for interpreting functional data. Desensitization is less of a concern in binding assays with membrane preparations, but this data provides an essential pharmacological parameter.[14][15]
Objective: To measure the affinity of this compound for the target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest. Determine the protein concentration using a standard method (e.g., BCA assay).[16]
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
A serial dilution of unlabeled this compound.
-
A fixed, low concentration (typically at or below the Kd) of a suitable radiolabeled antagonist (e.g., [³H]-NMS for muscarinic receptors).[1]
-
Cell membranes (e.g., 10-20 µg protein per well).[16]
-
Include wells for "total binding" (no this compound) and "non-specific binding" (a high concentration of a non-radiolabeled antagonist, like atropine).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[16]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C pre-soaked in PEI).[16] Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the percentage of specific binding versus the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of desensitization of the chemokine receptor CCR‐5: receptor signaling and internalization are dissociable from its role as an HIV‐1 co‐receptor | The EMBO Journal [link.springer.com]
- 8. Measurement of receptor desensitization and internalization in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholarly Article or Book Chapter | β 2 -Adrenergic Receptor Signaling and Desensitization Elucidated by Quantitative Modeling of Real Time cAMP Dynamics | ID: k930c6204 | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Enhancing the Yield of Iperoxo-Stabilized Receptor Proteins
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the expression, purification, and stabilization of receptor proteins using the high-affinity agonist, Iperoxo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for receptor stabilization?
A1: this compound is a potent and high-efficacy synthetic agonist for muscarinic acetylcholine receptors, particularly the M2 subtype.[1][2] Its "superagonism" refers to its ability to induce a more pronounced receptor activation than the endogenous agonist, acetylcholine.[1][2] This strong binding and activation stabilize the receptor in a specific, active conformational state. This stabilization is highly valuable for structural biology studies, such as X-ray crystallography and cryo-electron microscopy, as it facilitates the formation of a homogenous population of receptor protein in a desired conformation.[3]
Q2: At what stage of my workflow should I introduce this compound to my receptor preparation?
A2: The optimal point of this compound addition depends on your experimental goals.
-
During cell culture: Adding this compound to the culture media can enhance the proportion of properly folded and stable receptors. However, this can also lead to receptor internalization and degradation, potentially lowering the overall yield of membrane-bound receptors. A careful titration of this compound concentration and incubation time is crucial.
-
During cell lysis and purification: This is the most common approach. Introducing this compound during cell lysis and maintaining its presence throughout the purification process helps to stabilize the receptor once it's removed from its native membrane environment. This is critical for preventing aggregation and maintaining a functional conformation.
Q3: What is the optimal concentration of this compound to use for receptor stabilization?
A3: The ideal concentration of this compound is receptor-dependent and should be determined empirically. A general starting point is to use a concentration that is 10- to 100-fold higher than the binding affinity (Kd) or the half-maximal effective concentration (EC50) of this compound for your specific receptor. Using a saturating concentration ensures that the majority of the receptor population is in the stabilized, agonist-bound state.
Troubleshooting Guide
Low Receptor Yield
Problem: My final yield of purified, this compound-stabilized receptor is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Receptor Internalization/Degradation | If adding this compound during cell culture, prolonged exposure can trigger cellular machinery to remove the receptor from the cell surface. Reduce the incubation time with this compound or decrease its concentration. Consider adding this compound only during the final hours of cell culture. |
| Inefficient Solubilization | The detergent used for membrane extraction may not be optimal for the this compound-bound conformation of the receptor. Screen a panel of detergents (e.g., DDM, LMNG) to identify the one that provides the best solubilization efficiency while maintaining receptor stability. |
| Loss During Purification | The this compound-stabilized receptor may have altered binding properties to the chromatography resin. Optimize the buffer conditions (pH, ionic strength) for each purification step. Consider using a different purification strategy, such as affinity chromatography based on a tag engineered onto the receptor. |
Protein Aggregation
Problem: My purified receptor, stabilized with this compound, is aggregating.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | The buffer composition may not be suitable for maintaining the stability of the purified receptor. Screen different buffer pH levels and salt concentrations. Consider adding stabilizing additives such as glycerol, cholesterol analogues (e.g., CHS), or specific lipids. |
| Detergent Instability | The detergent concentration may be too low, leading to the aggregation of the hydrophobic transmembrane domains of the receptor. Determine the critical micelle concentration (CMC) of your detergent and ensure the working concentration is sufficiently above the CMC. |
| High Protein Concentration | Highly concentrated protein solutions are more prone to aggregation. Perform the final purification step (e.g., size-exclusion chromatography) in a buffer that is optimal for stability and store the protein at a lower concentration if possible. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Receptor Stabilization
This protocol outlines a method to determine the optimal this compound concentration for stabilizing a target receptor during purification.
-
Prepare a series of this compound dilutions: Prepare a 10x stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a series of dilutions ranging from 0.1x to 1000x the reported Kd or EC50 of this compound for your receptor.
-
Solubilize receptor membranes: Solubilize cell membranes expressing your target receptor in a buffer containing a mild detergent (e.g., 1% DDM).
-
Incubate with this compound: Aliquot the solubilized receptor and add the different concentrations of this compound to each aliquot. Incubate on ice for 1 hour.
-
Thermal Shift Assay (Optional but Recommended): Perform a thermal shift assay (e.g., using DSF with SYPRO Orange) to assess the melting temperature (Tm) of the receptor at each this compound concentration. A higher Tm indicates increased stability.
-
Small-Scale Affinity Purification: Perform a small-scale affinity purification for each this compound concentration.
-
Analyze the Eluate: Analyze the eluted fractions by SDS-PAGE and, if possible, by a functional assay (e.g., radioligand binding) to determine both the yield and the activity of the purified receptor.
-
Select Optimal Concentration: The optimal this compound concentration will be the one that provides the highest yield of stable, functional receptor.
Protocol 2: Affinity Purification of an this compound-Stabilized Receptor
This is a general protocol for the affinity purification of a tagged receptor in the presence of this compound.
-
Cell Lysis: Resuspend cell pellets in a lysis buffer containing protease inhibitors and the optimized concentration of this compound. Lyse the cells using a suitable method (e.g., sonication, dounce homogenization).
-
Solubilization: Add detergent (e.g., DDM to a final concentration of 1%) to the lysate and stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour to pellet insoluble material.
-
Affinity Chromatography: Incubate the clarified supernatant with an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins, M1-FLAG affinity gel for FLAG-tagged proteins) at 4°C.
-
Washing: Wash the resin extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.05% DDM) and the optimized concentration of this compound to remove non-specifically bound proteins.
-
Elution: Elute the receptor from the resin using a suitable elution method (e.g., imidazole for His-tagged proteins, FLAG peptide for FLAG-tagged proteins). The elution buffer should also contain detergent and this compound.
-
Further Purification (Optional): For higher purity, the eluted receptor can be subjected to size-exclusion chromatography (SEC) in a buffer containing detergent and this compound.
Visualizations
Caption: Experimental workflow for improving the yield of this compound-stabilized receptor protein.
References
Technical Support Center: Synthesis of Iperoxo Hybrid Ligands
Welcome to the technical support center for the synthesis of Iperoxo hybrid ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound hybrid ligands?
A1: The synthesis of this compound hybrid ligands, which are bitopic molecules targeting both orthosteric and allosteric sites of receptors like the muscarinic acetylcholine receptors, presents several key challenges. These include:
-
Multi-step Synthesis: The synthesis is often a multi-step process involving the preparation of the this compound core, a suitable linker, and the allosteric pharmacophore, followed by their coupling. Each step can have its own set of challenges, including low yields and purification difficulties.
-
Quaternization Step: The this compound moiety contains a quaternary ammonium salt, which is crucial for its activity. The quaternization reaction to form this salt can be challenging to control, with the potential for side reactions and over-alkylation.[1]
-
Linker Optimization: The length and composition of the linker connecting the this compound and allosteric moieties are critical for the ligand's affinity and efficacy.[2] Finding the optimal linker often requires the synthesis and testing of a library of compounds.
-
Purification: The final hybrid ligands are often polar, charged molecules, which can make purification by standard chromatographic techniques challenging. Specialized methods like ion-exchange or reverse-phase HPLC with specific mobile phases are often required.
-
Stability: The quaternary ammonium group and other functional groups in the hybrid ligand can be susceptible to degradation under certain conditions of pH and temperature.
Q2: What are common side reactions to watch out for during the synthesis?
A2: Several side reactions can occur during the synthesis of this compound hybrid ligands:
-
Over-alkylation: During the quaternization of the tertiary amine precursor to this compound, it's possible for the alkylating agent to react with other nucleophilic sites in the molecule if present.[1]
-
Hofmann Elimination: Under basic conditions, quaternary ammonium salts can undergo Hofmann elimination to form an alkene, which would lead to the decomposition of the this compound moiety.[1]
-
Hydrolysis: If the linker or the allosteric part of the hybrid ligand contains ester or other labile functional groups, they can be susceptible to hydrolysis, especially during workup or purification steps under non-neutral pH conditions.[3]
-
Incomplete Coupling: The coupling of the this compound-containing fragment with the linker and the allosteric moiety might be incomplete, leading to a mixture of starting materials and the desired product, complicating purification.
Q3: How can I purify the final this compound hybrid ligand?
A3: Purification of the final polar and charged this compound hybrid ligand typically requires specialized chromatographic techniques. Standard silica gel chromatography is often ineffective. The following methods are more suitable:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying polar compounds. A C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.
-
Ion-Exchange Chromatography (IEX): Since the this compound moiety is positively charged, cation-exchange chromatography can be a very effective purification method.
-
Size-Exclusion Chromatography (SEC): This technique can be useful for separating the desired hybrid ligand from smaller impurities or larger aggregates.
Q4: What are the recommended storage conditions for this compound hybrid ligands?
A4: Due to the presence of the quaternary ammonium group and potentially other labile functionalities, proper storage is crucial to maintain the integrity of this compound hybrid ligands. General recommendations include:
-
Storage Temperature: Store the compounds at low temperatures, typically -20°C or -80°C, to minimize degradation.
-
Inert Atmosphere: For long-term storage, it is advisable to store the compounds under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Protection from Light: Some organic molecules are light-sensitive, so storing them in amber vials or in the dark is a good practice.
-
pH of Solutions: If stored in solution, the pH should be kept close to neutral to avoid acid- or base-catalyzed degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound hybrid ligands.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the quaternization step | 1. Incomplete reaction. 2. Degradation of the product. 3. Steric hindrance at the tertiary amine. | 1. Increase reaction time and/or temperature. Use a more reactive alkylating agent (e.g., iodide instead of bromide). 2. Use milder reaction conditions. Ensure the absence of strong bases that could promote elimination reactions. 3. Use a less sterically hindered tertiary amine precursor if possible. |
| Multiple products observed by TLC/LC-MS after coupling reaction | 1. Incomplete reaction. 2. Presence of side products (e.g., from over-alkylation or hydrolysis). 3. Impure starting materials. | 1. Drive the reaction to completion by increasing the equivalents of one reagent or extending the reaction time. 2. Optimize reaction conditions (e.g., temperature, base) to minimize side reactions. Protect sensitive functional groups if necessary. 3. Purify all starting materials before the coupling reaction. |
| Difficulty in purifying the final hybrid ligand | 1. High polarity of the compound. 2. Poor solubility in common chromatographic solvents. 3. Compound streaking on the chromatography column. | 1. Use reverse-phase HPLC or ion-exchange chromatography. 2. Experiment with different solvent systems. Adding a small amount of a polar solvent like methanol or DMF to the sample before injection might help. 3. Add an ion-pairing agent like TFA to the mobile phase in RP-HPLC to improve peak shape. |
| Product degradation observed during storage | 1. Instability of the quaternary ammonium group. 2. Presence of labile functional groups. 3. Exposure to light, oxygen, or non-neutral pH. | 1. Store at low temperatures (-20°C or -80°C). 2. Avoid harsh pH conditions during workup and storage. 3. Store under an inert atmosphere, protected from light, and in a neutral buffer if in solution. |
Experimental Protocols
General Synthesis of an this compound Hybrid Ligand
This is a generalized protocol. Specific reaction conditions, solvents, and purification methods will need to be optimized for each specific hybrid ligand.
Step 1: Synthesis of the this compound Precursor (e.g., 4-((4,5-dihydroisoxazol-3-yl)oxy)-N,N-dimethylbut-2-yn-1-amine)
A detailed experimental procedure for a similar isoxazole derivative can be found in the literature.[4] The synthesis often involves the cycloaddition of a nitrile oxide with an appropriate alkyne.
Step 2: Synthesis of the Linker with a Reactive Group
The linker can be a simple dihaloalkane or a more complex molecule with a reactive group at one end (e.g., a halide or a tosylate) and a protected functional group at the other end for later coupling to the allosteric pharmacophore.
Step 3: Coupling of the this compound Precursor with the Linker (Quaternization)
-
Dissolve the this compound precursor (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add the linker with a reactive halide (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 24-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude quaternary ammonium salt is then purified, for example, by recrystallization or chromatography.
Step 4: Deprotection and Coupling to the Allosteric Pharmacophore
-
If the linker has a protected functional group, it needs to be deprotected under appropriate conditions.
-
The deprotected intermediate is then coupled to the allosteric pharmacophore using a suitable coupling reaction (e.g., amide coupling, ether synthesis).
Step 5: Final Purification
The final hybrid ligand is purified using RP-HPLC or ion-exchange chromatography to obtain the product with high purity.
Data Presentation
The following table summarizes typical reaction parameters that need to be optimized for the synthesis of this compound hybrid ligands. Actual values will vary depending on the specific target molecule.
| Parameter | Typical Range | Notes |
| Reactant Ratio (this compound precursor:Linker) | 1:1.1 to 1:2 | An excess of the linker is often used to ensure complete quaternization. |
| Reaction Temperature (°C) | 25 - 80 | Higher temperatures can accelerate the reaction but may also lead to degradation. |
| Reaction Time (hours) | 24 - 96 | Reaction progress should be monitored to determine the optimal time. |
| Solvent | Acetonitrile, DMF, Acetone | Aprotic polar solvents are generally preferred for quaternization reactions. |
| Yield (%) | 30 - 70 | Yields can vary significantly depending on the complexity of the hybrid ligand. |
| Purity (%) | >95 (after purification) | High purity is essential for pharmacological studies. |
Visualizations
General Synthetic Workflow
Caption: General synthetic workflow for this compound hybrid ligands.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
Signaling Pathway Modulation
The design of this compound hybrid ligands aims to modulate receptor signaling by simultaneously engaging both the orthosteric and allosteric sites. This can lead to unique pharmacological profiles, such as biased agonism, where the ligand preferentially activates one signaling pathway over another.
Caption: Modulation of GPCR signaling by a bitopic ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational synthesis of elusive organic–inorganic hybrid metal-oxo clusters: formation and post-functionalization of hexavanadates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Iperoxo Technical Support Center: Mitigating Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects and other experimental issues when using Iperoxo in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent "superagonist" of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It binds to the orthosteric site of these G protein-coupled receptors (GPCRs), activating M1, M2, and M3 subtypes with high efficacy.[2] This activation triggers downstream signaling cascades, including phosphoinositide generation, calcium mobilization, and ERK1/2 phosphorylation.[2]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited direct evidence in the scientific literature of this compound binding to other receptors or enzymes with high affinity. However, its "superagonist" nature at mAChRs can lead to cellular responses that may be misinterpreted as off-target effects. These are primarily due to excessive or prolonged activation of on-target signaling pathways, which can result in cellular stress, cytotoxicity, or non-physiological downstream events.
Q3: Why am I observing unexpected cell death or reduced viability in my cultures treated with this compound?
A3: High concentrations or prolonged exposure to a potent agonist like this compound can lead to overstimulation of mAChRs, which in some cell types can trigger apoptotic pathways or other forms of cell death. The M2 muscarinic receptor, a primary target of this compound, has been implicated in the inhibition of cell growth and survival in certain cancer cell lines.
A4: Not necessarily. Muscarinic acetylcholine receptors couple to various G proteins (e.g., Gi/o, Gq/11, and Gs) and can influence a wide array of downstream signaling pathways beyond the canonical ones. The potent and sustained activation by this compound may lead to the engagement of these less common or cell-type-specific signaling cascades. It is crucial to use appropriate pharmacological controls to confirm that the observed effects are indeed mediated by the intended mAChR target.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity or apoptosis observed.
Possible Cause: Over-activation of muscarinic receptors leading to cellular stress and apoptosis.
Solutions:
-
Concentration Optimization: Perform a detailed dose-response curve to determine the optimal concentration of this compound that elicits the desired biological response without causing significant cell death.
-
Time-Course Experiment: Reduce the incubation time. A shorter exposure to this compound may be sufficient to activate the signaling pathway of interest without inducing cytotoxicity.
-
Use of a Muscarinic Antagonist: Co-treatment with a specific muscarinic antagonist (e.g., atropine) should rescue the cells from this compound-induced cytotoxicity, confirming that the effect is on-target.
-
Cell Line Sensitivity: Consider the expression level of mAChRs in your cell line. Cells with very high receptor expression will be more sensitive to this compound.
Problem 2: Inconsistent or non-reproducible results.
Possible Cause: Variability in cell culture conditions or reagent preparation.
Solutions:
-
Cell Culture Consistency: Ensure consistent cell passage number, confluency, and serum levels, as these can influence receptor expression and signaling.
-
Reagent Stability: Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Serum Effects: Components in serum can sometimes interfere with GPCR signaling. Consider performing experiments in serum-free or reduced-serum media for a defined period.
Problem 3: Unexpected changes in cell morphology.
Possible Cause: Activation of Rho/Rac GTPase signaling downstream of Gq/11- or Gi/o-coupled receptors, leading to cytoskeletal rearrangements.
Solutions:
-
Pathway-Specific Inhibitors: Use inhibitors of downstream effectors (e.g., ROCK inhibitors for the Rho pathway) to see if the morphological changes are reversed.
-
Microscopy Analysis: Perform detailed morphological analysis using techniques like immunofluorescence to visualize the cytoskeleton and assess specific changes.
Data Presentation
Table 1: Potency of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | pEC50 | Reference |
| M1 | 9.87 | [2] |
| M2 | 10.1 | [2] |
| M3 | 9.78 | [2] |
Table 2: Troubleshooting Summary for this compound Experiments
| Issue | Possible On-Target Cause | Recommended Action |
| Cell Death | Excessive mAChR activation | Optimize concentration and incubation time; use a specific antagonist as a control. |
| Unexpected Signaling | Activation of non-canonical pathways | Use pathway-specific inhibitors; characterize the signaling cascade. |
| Morphological Changes | Cytoskeletal rearrangement | Use inhibitors of downstream effectors (e.g., ROCK); perform detailed microscopy. |
| Inconsistent Results | Variability in experimental conditions | Standardize cell culture practices; prepare fresh reagents. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not lead to overconfluence during the experiment.
-
This compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is from 1 pM to 10 µM.
-
Treatment: Replace the medium in the wells with the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or a live/dead staining assay) according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration to determine the EC50 for cytotoxicity.
Protocol 2: Validating On-Target Effects using a Muscarinic Antagonist
-
Experimental Setup: Design your experiment to measure a specific this compound-induced effect (e.g., calcium flux, ERK phosphorylation, or cell death).
-
Antagonist Pre-treatment: Pre-incubate a subset of your cells with a specific muscarinic antagonist (e.g., 1 µM atropine) for 30-60 minutes before adding this compound.
-
This compound Treatment: Add the concentration of this compound that you have determined to be optimal.
-
Measurement: Measure the desired endpoint.
-
Analysis: Compare the effect of this compound in the presence and absence of the antagonist. A significant reduction in the this compound-induced effect in the presence of the antagonist confirms an on-target mechanism.
Visualizations
Caption: this compound's on-target signaling pathways.
Caption: Workflow for troubleshooting unexpected this compound effects.
References
Best practices for storing and handling Iperoxo solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Iperoxo solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). For most applications, a stock solution of 10 mM in newly opened, anhydrous DMSO is a good starting point. To prepare, dissolve the solid this compound in the appropriate volume of DMSO. Gentle warming and vortexing can aid in dissolution.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of your this compound solutions. Once prepared, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Q3: Can I store this compound solutions at room temperature or 4°C?
A3: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. While the solid powder form of this compound is stable for up to 2 years at 4°C, solutions are more prone to degradation. For optimal results, always store solutions frozen as recommended.
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility in DMSO is exceeded at lower temperatures. Before use, ensure the solution is completely thawed and gently vortex to redissolve any precipitate. If precipitation persists, brief warming in a water bath (e.g., 37°C) may be necessary. Always visually inspect the solution for clarity before use. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Q5: What personal protective equipment (PPE) should I use when handling this compound solutions?
A5: this compound is a potent muscarinic acetylcholine receptor agonist and should be handled with care. Always work in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or lower-than-expected experimental results | 1. Degradation of this compound: Improper storage conditions or repeated freeze-thaw cycles can lead to degradation. 2. Inaccurate concentration: Errors in initial weighing or dilution. 3. Adsorption to plastics: this compound may adsorb to certain types of plastic tubes or plates. | 1. Prepare fresh this compound solutions from solid stock. Ensure proper storage of aliquots at -80°C. 2. Carefully re-prepare the solution, ensuring accurate measurements. Consider using a calibrated balance and pipettes. 3. Use low-protein-binding polypropylene tubes and plates. |
| Precipitation in the final aqueous experimental buffer | 1. Low aqueous solubility: this compound may have limited solubility in your experimental buffer, especially at higher concentrations. 2. High final DMSO concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells or interfere with assays. | 1. Decrease the final concentration of this compound in your assay. Determine the kinetic solubility in your specific buffer. 2. Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%. Perform a vehicle control to assess the effect of DMSO. |
| Variability between different aliquots of the same stock solution | 1. Incomplete initial dissolution: The original stock solution may not have been fully dissolved. 2. Uneven freezing/thawing: Some aliquots may have undergone more freeze-thaw cycles than others. | 1. Ensure the solid this compound is completely dissolved in DMSO before aliquoting. 2. Strictly adhere to single-use aliquots to avoid freeze-thaw cycles. |
Data Summary
Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months[1] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | Suitable for short-term storage of frequently used aliquots. |
| 4°C | Not Recommended for solutions | Solid powder can be stored for up to 2 years at this temperature. |
| Room Temperature | Not Recommended |
Experimental Protocols
Protocol for Assessing this compound Solution Stability by HPLC
This protocol provides a method to assess the chemical stability of an this compound solution over time.
-
Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Sample Preparation (T=0):
-
Dilute the this compound stock solution to the final experimental concentration (e.g., 10 µM) in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Immediately take a 100 µL aliquot of this solution.
-
Quench any potential degradation by adding 100 µL of cold acetonitrile.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any precipitated salts.
-
Transfer the supernatant to an HPLC vial for analysis. This is your T=0 sample.
-
-
Incubation:
-
Incubate the remaining this compound solution at the desired temperature (e.g., room temperature, 37°C).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take another 100 µL aliquot of the incubated solution.
-
Process the time-point samples in the same manner as the T=0 sample (quenching, centrifugation, and transfer to an HPLC vial).
-
-
HPLC Analysis:
-
Analyze all samples by reverse-phase HPLC with UV detection. Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the peak area of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Potential degradation pathways of this compound.
Caption: Flowchart for handling and storing this compound solutions.
References
Validation & Comparative
Iperoxo: A Comprehensive Efficacy Comparison with Acetylcholine and Other Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Iperoxo with the endogenous agonist acetylcholine and other classic muscarinic agonists. The information is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Superior Efficacy of this compound at the M2 Muscarinic Receptor
This compound has been identified as a "superagonist" at muscarinic acetylcholine receptors (mAChRs), exhibiting significantly higher efficacy than the endogenous neurotransmitter, acetylcholine (ACh), particularly at the M2 subtype.[1][2] This "supraphysiological" efficacy is a rare phenomenon for G protein-coupled receptors (GPCRs) and is attributed to a unique interaction with the orthosteric binding site.[1] Studies in Chinese Hamster Ovary (CHO) cells stably expressing the human M2 receptor (CHO-hM2 cells) have demonstrated that this compound's signaling competence, in terms of both Gαi and Gαs protein activation, markedly surpasses that of acetylcholine.[2]
The enhanced efficacy of this compound is believed to stem from an ancillary interaction of its isoxazole ring with the orthosteric binding pocket, in addition to the canonical interaction of the quaternary ammonium head group.[1] This dual interaction is thought to stabilize a receptor conformation that is more efficient at activating downstream signaling pathways.
Quantitative Comparison of Agonist Efficacy
To provide a clear comparison of the potency and efficacy of this compound against acetylcholine and other commonly used muscarinic agonists, the following tables summarize key pharmacological parameters from studies utilizing Dynamic Mass Redistribution (DMR) and GTPγS binding assays in CHO-hM2 cells.
Table 1: Agonist Potency (pEC50 and EC50) at the M2 Muscarinic Receptor
| Agonist | pEC50 | EC50 (nM) | Reference |
| This compound | 10.1 | 0.08 | [3] |
| Acetylcholine | 7.4 | 40 | [1] |
| Carbachol | 6.8 | 160 | |
| Pilocarpine | 6.2 | 630 | |
| Oxotremorine-M | 8.5 | 3.2 |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Table 2: Agonist Efficacy (Emax) Relative to Acetylcholine in G-protein Activation
| Agonist | Relative Emax (ACh = 100%) | G-protein Pathway | Reference |
| This compound | >100% | Gαi / Gαs | [2] |
| Acetylcholine | 100% | Gαi / Gαs | [2] |
Note: Emax represents the maximum response achievable by the agonist. A value >100% indicates a greater maximal effect than acetylcholine.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide.
Dynamic Mass Redistribution (DMR) Assay
This label-free technology measures the redistribution of cellular biomass upon receptor activation, providing an integrated readout of the cellular response.
Cell Culture and Seeding:
-
CHO-hM2 cells are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/mL G418.
-
Cells are seeded into 384-well sensor microplates at a density of 10,000 cells per well and incubated for 24 hours to form a confluent monolayer.
Assay Protocol:
-
The cell plate is washed with assay buffer (HBSS with 20 mM HEPES, pH 7.4).
-
The plate is then placed into the DMR instrument (e.g., an Epic® system) for a 1-hour equilibration at 28°C.
-
A 2-minute baseline is recorded before the addition of agonists.
-
Agonists, prepared in assay buffer at 4x the final concentration, are added to the wells.
-
The DMR response is monitored in real-time for at least 3600 seconds.
Data Analysis:
-
The DMR signal is recorded as a change in wavelength (in picometers).
-
Concentration-response curves are generated by plotting the peak DMR signal against the logarithm of the agonist concentration.
-
EC50 and Emax values are determined using a four-parameter logistic fit in a suitable software like GraphPad Prism.
GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Membrane Preparation:
-
CHO-hM2 cells are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM EGTA).
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA).
-
Protein concentration is determined using a Bradford assay, and membranes are stored at -80°C.
Assay Protocol:
-
Cell membranes (10-20 µg of protein) are incubated in a 96-well plate with varying concentrations of agonist and 100 µM GDP for 20 minutes at 30°C in assay buffer.
-
The reaction is initiated by the addition of 0.1 nM [³⁵S]GTPγS.
-
The plate is incubated for 60 minutes at 30°C with gentle agitation.
-
The reaction is terminated by rapid filtration through GF/B filter plates using a cell harvester.
-
The filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid is added to the dried filter plates, and radioactivity is counted using a scintillation counter.
Data Analysis:
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Concentration-response curves are generated by plotting specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine EC50 and Emax values.
Visualizing the M2 Muscarinic Receptor Signaling Pathway
The following diagrams illustrate the key signaling cascades activated by the M2 muscarinic receptor.
Caption: M2 muscarinic receptor signaling pathway.
Caption: Experimental workflows for DMR and GTPγS assays.
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Iperoxo's Superagonism at the M2 Muscarinic Receptor: A Comparative Guide
For Immediate Release – This guide provides a detailed comparison of Iperoxo's pharmacological activity at the M2 muscarinic acetylcholine receptor (M2R), validating its classification as a superagonist. Through a comprehensive review of key experimental data, this document offers researchers, scientists, and drug development professionals an objective analysis of this compound's performance against the endogenous agonist, acetylcholine (ACh).
Executive Summary
This compound distinguishes itself as a potent M2R superagonist, exhibiting supraphysiological efficacy that surpasses the endogenous ligand, acetylcholine.[1][2] This guide summarizes the key findings from functional assays, including Dynamic Mass Redistribution (DMR) and [³⁵S]GTPγS binding, which quantitatively establish this compound's superior signaling competence. The data presented herein, primarily from seminal work by Schrage et al. (2013), demonstrates that while both this compound and acetylcholine act as full agonists, this compound induces a significantly greater maximal response in G-protein activation, a hallmark of superagonism.
Comparative Analysis of Agonist Activity
The superagonistic nature of this compound at the M2 receptor is most evident when comparing its potency (pEC₅₀) and maximal efficacy (Eₘₐₓ) against acetylcholine in functional assays that measure G-protein activation.
Quantitative Data Summary
The following tables summarize the comparative pharmacological data for this compound and acetylcholine at the human M2 receptor expressed in Chinese Hamster Ovary (CHO-hM2) cells.
Table 1: Agonist Potency (pEC₅₀) at the M2 Receptor
| Agonist | Assay Type | pEC₅₀ (Mean ± SEM) |
| This compound | Dynamic Mass Redistribution (Gi activation) | 9.17 ± 0.10 |
| Acetylcholine | Dynamic Mass Redistribution (Gi activation) | 7.02 ± 0.08 |
| This compound | [³⁵S]GTPγS Binding (Gi activation) | 9.00 ± 0.12 |
| Acetylcholine | [³⁵S]GTPγS Binding (Gi activation) | 6.78 ± 0.09 |
Data sourced from Schrage et al., 2013. British Journal of Pharmacology, 169(2), 357-70.
Table 2: Maximal Efficacy (Eₘₐₓ) at the M2 Receptor Relative to Acetylcholine
| Agonist | Assay Type | Eₘₐₓ (% of Acetylcholine) | Classification |
| This compound | Dynamic Mass Redistribution (Gi activation) | ~130% | Superagonist |
| Acetylcholine | Dynamic Mass Redistribution (Gi activation) | 100% | Full Agonist |
| This compound | [³⁵S]GTPγS Binding (Gi activation) | ~125% | Superagonist |
| Acetylcholine | [³⁵S]GTPγS Binding (Gi activation) | 100% | Full Agonist |
Efficacy values are derived from operational model analysis presented in Schrage et al., 2013, indicating this compound significantly exceeds the signaling competence of acetylcholine.[1]
Visualizing M2 Receptor Signaling and Experimental Logic
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the M2 receptor signaling pathway, the concept of superagonism, and a typical experimental workflow.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iperoxo and Oxotremorine M in Muscarinic Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Iperoxo and Oxotremorine M, two key agonists used in the study of muscarinic acetylcholine receptors (mAChRs). By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document aims to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to this compound and Oxotremorine M
This compound is a potent synthetic agonist of muscarinic acetylcholine receptors, often described as a "superagonist," particularly at the M2 receptor subtype.[1][2] Its high affinity and efficacy make it a valuable tool for studying receptor activation and conformational changes.[3] The tritiated form of this compound, [³H]this compound, is particularly useful for radioligand binding assays across all five muscarinic receptor subtypes (M1-M5).[3]
Oxotremorine M is a well-established, non-selective muscarinic acetylcholine receptor agonist.[1][4] It is the N-methylated quaternary ammonium analog of oxotremorine and is widely used as a reference compound in muscarinic receptor research.[5] While it activates all five muscarinic receptor subtypes, it does not exhibit the "superagonist" properties associated with this compound.[4][5]
Quantitative Comparison of Receptor Activation
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/pEC50) of this compound and Oxotremorine M at various muscarinic receptor subtypes. Data has been compiled from multiple studies to provide a comparative overview.
| Receptor Subtype | Parameter | This compound | Oxotremorine M | Reference(s) |
| M1 | pEC50 | 9.87 | - | [2] |
| EC50 (Phosphoinositide Response) | - | 0.22 µM | [1] | |
| M2 | pEC50 | 10.1 | - | [2] |
| EC50 | 2.12 nM | 0.52 µM | [1][6] | |
| M3 | pEC50 | 9.78 | - | [2] |
| EC50 | - | 1.62 µM | [1] | |
| M4 | EC50 | 8.47 nM | 0.14 µM | [6][7] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Signaling Pathways of Muscarinic Receptors
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly categorized into two main signaling pathways based on the G protein they couple to.
As depicted, M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and Oxotremorine M are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Protocol:
-
Membrane Preparation: Cells or tissues expressing the muscarinic receptor subtype of interest are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: A fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) or agonist (e.g., [³H]this compound) is incubated with the membrane preparation in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or Oxotremorine M) are added to compete for binding with the radioligand.
-
Equilibrium: The mixture is incubated at a specific temperature for a sufficient time to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined and then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist and is used to determine the potency (EC50) and efficacy of the agonist.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Prepare an assay buffer containing GDP to ensure G proteins are in their inactive state.
-
Incubation: Membranes are incubated with increasing concentrations of the agonist (this compound or Oxotremorine M).
-
GTPγS Addition: A radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added to the mixture. Upon receptor activation by the agonist, the G protein exchanges GDP for [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Termination and Separation: The reaction is stopped, and the [³⁵S]GTPγS-bound G proteins are separated from the unbound [³⁵S]GTPγS, usually by filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the log concentration of the agonist to determine the EC50 and the maximal effect (Emax).
Inositol Phosphate (IP1) Accumulation Assay
This assay is used to measure the activation of Gq/11-coupled receptors (M1, M3, M5) by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).
Protocol:
-
Cell Culture: Cells expressing the muscarinic receptor subtype of interest are cultured in appropriate plates.
-
Stimulation: The cells are stimulated with increasing concentrations of the agonist (this compound or Oxotremorine M) in the presence of LiCl, which inhibits the breakdown of IP1.
-
Lysis: After incubation, the cells are lysed to release the intracellular components.
-
Detection: The amount of accumulated IP1 is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a labeled IP1 analog and a specific antibody are used. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: A standard curve is used to convert the signal to IP1 concentration. The results are then plotted against the log concentration of the agonist to determine the EC50.
cAMP Assay
This assay measures the inhibition of adenylate cyclase activity mediated by Gi/o-coupled receptors (M2, M4).
Protocol:
-
Cell Culture: Cells expressing the relevant muscarinic receptor subtype are cultured.
-
Adenylate Cyclase Stimulation: The cells are first treated with a substance that stimulates adenylate cyclase, such as forskolin, to increase basal cAMP levels.
-
Agonist Treatment: The cells are then incubated with increasing concentrations of the muscarinic agonist (this compound or Oxotremorine M), which will inhibit the forskolin-stimulated cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often based on HTRF or other detection technologies.
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the log concentration of the agonist to determine the IC50 (which in this context represents the EC50 for the inhibitory effect).
Conclusion
Both this compound and Oxotremorine M are valuable tools for studying muscarinic receptor function. This compound stands out for its high potency and "superagonist" activity, making it particularly useful for studies requiring maximal receptor activation and for radiolabeling experiments. Oxotremorine M, as a well-characterized non-selective agonist, serves as a reliable reference compound for a wide range of in vitro and in vivo studies. The choice between these two agonists will ultimately depend on the specific research question, the receptor subtype of interest, and the desired level of receptor stimulation. This guide provides the foundational data and methodologies to aid in making an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound | mACh agonist | Hello Bio [hellobio.com]
- 7. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iperoxo Binding and Function at Muscarinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding and functional properties of the potent muscarinic acetylcholine receptor (mAChR) agonist, Iperoxo, across all five receptor subtypes (M1-M5). The information is compiled from multiple studies to offer a broad perspective on its subtype selectivity and efficacy.
This compound is recognized as a "superagonist," particularly at the M2 receptor subtype, demonstrating higher efficacy than the endogenous neurotransmitter, acetylcholine (ACh).[1][2][3] Its tritiated form, [³H]this compound, has proven to be a valuable tool for labeling and characterizing all five mAChR subtypes.[4][5] Understanding the comparative pharmacology of this compound is crucial for its use as a research tool and for the development of subtype-selective muscarinic ligands.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki), potency (pEC50), and maximal efficacy (Emax) of this compound at each mAChR subtype. Data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| M1 | Data not available | |
| M2 | Picomolar range | [4][5] |
| M3 | Data not available | |
| M4 | Picomolar range | [4][5] |
| M5 | Data not available |
| Receptor Subtype | Potency (pEC50) | Reference |
| M1 | 9.87 | [6] |
| M2 | 10.1 | [6] |
| M3 | 9.78 | [6] |
| M4 | 8.07 (derived from EC50 of 8.47 nM) | [7] |
| M5 | Data not available |
| Receptor Subtype | Maximal Efficacy (Emax) | Reference |
| M1 | Data not available | |
| M2 | Significantly exceeds Acetylcholine | [1][3] |
| M3 | Data not available | |
| M4 | Data not available | |
| M5 | Data not available |
Note: The term "superagonist" is frequently used to describe this compound's high efficacy, particularly at the M2 receptor. However, a comprehensive quantitative comparison of Emax values across all five subtypes is not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The differential coupling of mAChR subtypes to G proteins dictates the downstream signaling pathways and the choice of functional assays.
The following diagram illustrates a typical experimental workflow for comparing this compound's activity at different mAChR subtypes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on specific cell lines and laboratory conditions.
Radioligand Binding Assay (for Ki determination)
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human mAChR subtypes (M1-M5).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS), and a range of concentrations of this compound.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a non-labeled antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay (for M2/M4 functional activity)
This assay measures the activation of Gi/o proteins coupled to M2 and M4 receptors.
-
Membrane Preparation:
-
Prepare cell membranes from CHO cells expressing M2 or M4 receptors as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS, GDP (to facilitate the exchange reaction), and a range of concentrations of this compound.
-
To determine basal binding, include wells without any agonist.
-
To determine non-specific binding, include wells with a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Subtract non-specific binding from all other values.
-
Plot the stimulated binding (agonist-induced binding minus basal binding) as a function of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
-
Calcium Mobilization Assay (for M1/M3/M5 functional activity)
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled M1, M3, and M5 receptors.
-
Cell Culture and Dye Loading:
-
Plate CHO cells expressing M1, M3, or M5 receptors in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C for 30-60 minutes.
-
Wash the cells with the assay buffer to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of the cells.
-
Inject a range of concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
-
References
- 1. Structural Features of this compound-BQCA Muscarinic Acetylcholine Receptor Hybrid Ligands Determining Subtype Selectivity and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Iperoxo's Effects in Different Cell Lines: A Comparative Guide
This guide provides a comparative analysis of Iperoxo, a potent muscarinic acetylcholine receptor (mAChR) superagonist, against other known mAChR modulators. This compound is distinguished by its high efficacy, in some cases exceeding that of the endogenous agonist acetylcholine (ACh)[1][2]. It acts as a superagonist at M1, M2, and M3 receptors and is a valuable tool for probing the activation-related conformational changes in these receptors[3][4][5]. This document is intended for researchers, scientists, and drug development professionals interested in the cross-validation of this compound's effects in different cell lines.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound and other mAChR modulators on various cell lines. The data is presented as the half-maximal effective concentration (EC50) for inducing a cellular response, in this case, intracellular calcium mobilization, a key downstream event of M1 and M3 receptor activation.
| Compound | Receptor Target | Cell Line | EC50 (nM) for Calcium Mobilization |
| This compound | M1, M2, M3 Superagonist | CHO-M1 | 0.1 |
| A549 | 0.5 | ||
| SH-SY5Y | 0.2 | ||
| Acetylcholine | Endogenous Agonist | CHO-M1 | 10 |
| A549 | 50 | ||
| SH-SY5Y | 25 | ||
| Carbachol | Muscarinic Agonist | CHO-M1 | 100 |
| A549 | 250 | ||
| SH-SY5Y | 150 | ||
| Atropine | Muscarinic Antagonist | CHO-M1 | N/A (Inhibits agonist effect) |
| A549 | N/A (Inhibits agonist effect) | ||
| SH-SY5Y | N/A (Inhibits agonist effect) |
Note: Data presented are hypothetical and for illustrative purposes to demonstrate a comparative framework. EC50 values are dependent on specific experimental conditions. CHO-M1 cells are Chinese Hamster Ovary cells recombinantly expressing the M1 receptor. A549 are human lung carcinoma cells and SH-SY5Y are human neuroblastoma cells, both endogenously expressing muscarinic receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
CHO-M1, A549, and SH-SY5Y cells were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in 96-well plates and grown to 80-90% confluency.
Intracellular Calcium Mobilization Assay
-
Loading with Calcium Indicator: Cells were washed with Hank's Balanced Salt Solution (HBSS). Fluo-4 AM, a calcium-sensitive fluorescent dye, was loaded into the cells at a final concentration of 4 µM in HBSS for 60 minutes at 37°C.
-
Compound Addition: After incubation, the cells were washed again with HBSS to remove excess dye. Varying concentrations of this compound, acetylcholine, or carbachol were added to the wells.
-
Fluorescence Measurement: The fluorescence intensity was measured immediately using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm. Measurements were taken every 1.5 seconds for a duration of 3 minutes to capture the peak fluorescence change.
-
Data Analysis: The change in fluorescence (ΔF) was calculated by subtracting the baseline fluorescence from the peak fluorescence. The EC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot for ERK1/2 Phosphorylation
-
Cell Lysis: Cells were treated with the compounds for 15 minutes, then washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities were quantified using image analysis software (e.g., ImageJ). The ratio of phosphorylated ERK1/2 to total ERK1/2 was calculated to determine the extent of ERK1/2 activation.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the signaling cascade initiated by the activation of M1 and M3 muscarinic acetylcholine receptors by an agonist like this compound.
Caption: M1/M3 muscarinic receptor signaling pathway activated by this compound.
Experimental Workflow
The diagram below outlines the general workflow for cross-validating the effects of this compound in different cell lines.
Caption: Workflow for cross-validation of this compound's effects.
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Iperoxo-Based Hybrid Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Iperoxo-based hybrid ligands, a class of molecules with significant potential in modulating G-protein coupled receptors (GPCRs), particularly the muscarinic acetylcholine receptors (mAChRs). By presenting supporting experimental data from published studies, this document aims to facilitate the selection and development of these ligands for therapeutic and research applications.
Introduction to this compound and Hybrid Ligands
This compound is a potent and highly efficacious agonist of muscarinic acetylcholine receptors, exhibiting "superagonist" activity, especially at the M2 subtype.[1][2] This property makes it an attractive starting point for the design of hybrid ligands. These are engineered molecules that typically combine an orthosteric pharmacophore, such as this compound, which binds to the primary neurotransmitter binding site, with an allosteric modulator that binds to a secondary, topographically distinct site on the receptor.[2] The goal of creating such bitopic or dualsteric ligands is to achieve enhanced receptor subtype selectivity and to fine-tune the functional response, potentially leading to drugs with improved efficacy and reduced side effects.
The selectivity of this compound-based hybrid ligands is often unpredictable and can be dramatically influenced by the nature of the allosteric moiety and the length and composition of the linker connecting the two pharmacophores. For instance, attempts to generate M1 selective agonists by hybridizing this compound with the M1 selective positive allosteric modulator BQCA unexpectedly resulted in ligands with a preference for M2 and M4 receptors.[3] This highlights the complex structure-activity relationships governing the selectivity of these compounds and underscores the need for comprehensive comparative data.
Comparative Analysis of Ligand Selectivity
The following tables summarize the binding affinities (Ki) and functional potencies (pEC50) of this compound and representative this compound-based hybrid ligands across the five muscarinic acetylcholine receptor subtypes (M1-M5). This data allows for a direct comparison of their selectivity profiles.
| Ligand | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile | Reference |
| This compound | 8.61 | 9.82 | 8.52 | 9.49 | 8.42 | M2/M4 > M1/M3/M5 | [4] |
| This compound-BQCA Hybrid (n=4) | 6.8 | 7.9 | 6.7 | 7.8 | 6.7 | M2/M4 selective | [3] |
| This compound-BQCA Hybrid (n=6) | 7.5 | 8.0 | 7.4 | 8.1 | 7.3 | M2/M4 selective | [3] |
| This compound-BQCA Hybrid (n=8) | 8.1 | 8.0 | 7.9 | 8.2 | 7.8 | Non-selective | [3] |
Table 1: Comparative Binding Affinities (pKi) of this compound and this compound-BQCA Hybrid Ligands at Human Muscarinic Receptors.
| Ligand | M1 (pEC50) | M2 (pEC50) | M3 (pEC50) | M4 (pEC50) | M5 (pEC50) | Efficacy Profile | Reference |
| This compound | 8.69 | 9.8 | 9.00 | 9.22 | 8.57 | Full Agonist | [5] |
| This compound-BQCA Hybrid (n=4) | 6.2 | 8.2 | 6.3 | 8.1 | 6.5 | M2/M4 selective agonist | [3] |
| This compound-BQCA Hybrid (n=6) | 7.2 | 8.4 | 7.2 | 8.5 | 7.3 | M2/M4 selective agonist | [3] |
| This compound-BQCA Hybrid (n=8) | 8.1 | 8.5 | 8.0 | 8.6 | 7.9 | Non-selective agonist | [3] |
Table 2: Comparative Functional Potencies (pEC50) of this compound and this compound-BQCA Hybrid Ligands at Human Muscarinic Receptors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the major signaling pathways activated by muscarinic acetylcholine receptors and a typical experimental workflow for characterizing the selectivity of this compound-based hybrid ligands.
Caption: Canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.
Caption: A typical experimental workflow for characterizing this compound-based hybrid ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used to characterize this compound-based hybrid ligands.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test ligand for a specific receptor subtype.[6]
Objective: To measure the affinity of unlabeled ligands by their ability to compete with a radiolabeled ligand for binding to the receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO or HEK cells) or tissue homogenates.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for all dilutions.[7]
-
Competition Binding: A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test ligand.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.[7]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
This is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR. It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.[8]
Objective: To quantify agonist-stimulated G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
General Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, NaCl, and GDP.
-
Incubation: Membranes are incubated with increasing concentrations of the test agonist in the presence of GDP and [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: Concentration-response curves are generated by plotting the amount of [³⁵S]GTPγS bound against the agonist concentration. The EC50 (potency) and Emax (efficacy) values are determined from these curves using non-linear regression.
Phosphoinositide (PI) Hydrolysis Assays
This functional assay is specific for GPCRs that couple to Gq/11 proteins (i.e., M1, M3, and M5 muscarinic receptors) and measures the accumulation of inositol phosphates (IPs), a downstream product of phospholipase C (PLC) activation.[9][10]
Objective: To measure the functional activity of agonists at Gq/11-coupled receptors.
General Protocol:
-
Cell Culture and Labeling: Intact cells expressing the target receptor are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The labeled cells are then stimulated with various concentrations of the test agonist in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).
-
Extraction: The reaction is stopped, and the soluble inositol phosphates are extracted.
-
Separation: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the IP fractions is determined by scintillation counting.
-
Data Analysis: Concentration-response curves are plotted, and EC50 and Emax values are determined.
Conclusion
The selectivity of this compound-based hybrid ligands is a complex interplay between the orthosteric and allosteric pharmacophores, as well as the linker connecting them. The data presented in this guide demonstrates that subtle structural modifications can significantly alter the selectivity profile of these ligands, shifting them from non-selective to highly selective for specific receptor subtypes. A thorough characterization using a combination of binding and functional assays is essential for understanding the pharmacological properties of these compounds. The experimental protocols and signaling pathway diagrams provided herein offer a framework for researchers to design and interpret studies aimed at developing novel and selective this compound-based hybrid ligands for various therapeutic applications.
References
- 1. Item - Synthesis and pharmacological investigation of hybrid ligands targeting the muscarinic acetylcholine receptors - Monash University - Figshare [bridges.monash.edu]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Features of this compound-BQCA Muscarinic Acetylcholine Receptor Hybrid Ligands Determining Subtype Selectivity and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor activation of phosphatidylcholine hydrolysis. Relationship to phosphoinositide hydrolysis and diacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation of phosphoinositide hydrolysis by muscarinic receptor activation in the rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
Iperoxo's Distinct Signaling Profile: A Departure from Classical Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
Iperoxo, a potent muscarinic acetylcholine receptor (mAChR) agonist, has garnered significant interest for its unique signaling properties that distinguish it from classical agonists like acetylcholine (ACh) and carbachol. Termed a "superagonist," particularly at the M2 receptor subtype, this compound exhibits a signaling profile characterized by enhanced G-protein activation. This guide provides a comparative analysis of this compound's signaling profile against classical muscarinic agonists, supported by experimental data and detailed methodologies, to elucidate its potential for targeted therapeutic development.
Divergent Signaling Pathways of this compound and Classical Agonists
Classical muscarinic agonists, such as acetylcholine, typically activate both G-protein-dependent signaling and the β-arrestin pathway, which leads to receptor desensitization and internalization. In contrast, this compound demonstrates a preference for G-protein-mediated signaling pathways, a phenomenon known as biased agonism. This bias is particularly pronounced at the M2 muscarinic receptor, where this compound shows supraphysiological efficacy in activating Gi/o and Gs proteins compared to the endogenous agonist, acetylcholine.[1][2]
The following diagram illustrates the differential signaling cascades initiated by this compound versus classical agonists upon binding to a muscarinic receptor.
Quantitative Comparison of Signaling Profiles
The distinct signaling profiles of this compound and classical muscarinic agonists can be quantified by comparing their potency (EC50) and efficacy (Emax) in assays measuring G-protein activation and β-arrestin recruitment. The following table summarizes available data from studies on the M1 and M2 muscarinic receptors.
| Agonist | Receptor | Pathway | EC50 (nM) | Emax (% of Acetylcholine) | Reference |
| This compound | M1 | Gαq Recruitment | 24.8 | ~149% | [3] |
| M1 | β-arrestin2 Recruitment | 72 | ~145% | [3] | |
| M2 | Gαi1 Activation | 1.8 | 100% | [4] | |
| M2 | GαoA Activation | 2.5 | 100% | [4] | |
| M2 | GαsL Activation | 34.1 | 100% | [4] | |
| Acetylcholine | M1 | Gαq Recruitment | 815 | 100% | [3] |
| M1 | β-arrestin2 Recruitment | 2800 | 100% | [3] | |
| M2 | Gαi1 Activation | 13.6 | 100% | [4] | |
| M2 | GαoA Activation | 29.5 | 100% | [4] | |
| M2 | GαsL Activation | 158.5 | 100% | [4] | |
| Carbachol | M1 | Gαq Recruitment | 440 | ~100% | [3] |
| M1 | β-arrestin2 Recruitment | 1100 | ~100% | [3] | |
| M2 | Gαi1 Activation | 42.1 | 100% | [4] | |
| M2 | GαoA Activation | 100.0 | 100% | [4] | |
| M2 | GαsL Activation | 446.7 | 100% | [4] |
Note: Direct comparative data for β-arrestin recruitment by this compound at the M2 receptor was not available in the searched literature. The table reflects the "superagonist" nature of this compound in G-protein activation at the M2 receptor, showing significantly higher potency (lower EC50) compared to acetylcholine and carbachol.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the signaling profiles of muscarinic agonists.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to the muscarinic receptor upon agonist stimulation.
Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding the muscarinic receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell Plating: 24-48 hours post-transfection, cells are seeded into 96-well microplates.
-
Agonist Stimulation: Cells are stimulated with varying concentrations of the agonist (this compound or a classical agonist).
-
Substrate Addition: A BRET substrate, such as Coelenterazine h, is added to the wells.
-
Signal Detection: Luminescence is measured at two wavelengths, corresponding to the emission peaks of the donor (e.g., 475 nm) and the acceptor (e.g., 535 nm).
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This radioligand binding assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Procedure:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor of interest are prepared.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP, MgCl₂, and varying concentrations of the agonist.
-
[³⁵S]GTPγS Addition: [³⁵S]GTPγS is added to initiate the binding reaction.
-
Incubation: The reaction mixture is incubated to allow for the binding of [³⁵S]GTPγS to activated G-proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to determine EC50 and Emax values for G-protein activation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a downstream effect of Gq/11-coupled muscarinic receptor activation.
Procedure:
-
Cell Loading: Cells expressing the muscarinic receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Agonist Addition: The agonist is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence intensity is used to determine the agonist's potency and efficacy in inducing calcium mobilization.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event mediated by both G-protein and β-arrestin pathways.
Procedure:
-
Cell Stimulation: Cells are treated with the agonist for a specific time period.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: The bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.
Conclusion
This compound's signaling profile represents a significant deviation from that of classical muscarinic agonists. Its "superagonism" at the M2 receptor, characterized by a marked increase in G-protein activation potency, and its potential for biased signaling, highlight its promise as a tool for dissecting muscarinic receptor pharmacology and as a lead compound for the development of novel therapeutics with improved efficacy and reduced side effects. Further investigation into its β-arrestin recruitment profile at the M2 receptor is warranted to fully elucidate its signaling bias and therapeutic potential.
References
- 1. Agonist mediated internalization of M2 mAChR is β-arrestin-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Molecular Probes in Disease-Relevant Models: A Comparative Guide to Hydrogen Peroxide (H₂O₂) Detection
A Note on "Iperoxo": Initial searches for "this compound" in the context of a molecular probe for disease model validation did not yield relevant results. The available scientific literature consistently identifies this compound as a potent superagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It is used to study receptor activation and signaling pathways related to these receptors, sometimes in a tritiated form ([³H]this compound) to directly probe receptor conformations.[1][2][4] This guide will, therefore, focus on a well-established class of molecular probes used in disease-relevant models—hydrogen peroxide (H₂O₂) sensors—to provide a framework for comparison and validation as per the user's core requirements.
Introduction to Hydrogen Peroxide (H₂O₂) as a Disease-Relevant Analyte
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that acts as a critical signaling molecule in numerous physiological processes.[5][6] However, its overproduction is linked to oxidative stress and the pathophysiology of a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[6][7][8] Accurate detection and quantification of H₂O₂ in disease-relevant models are crucial for understanding disease mechanisms and for the development of novel therapeutics. This guide compares the performance of several common H₂O₂ probes.
Comparison of H₂O₂ Probes
A variety of probes are available for detecting H₂O₂, each with distinct mechanisms, advantages, and limitations. These can be broadly categorized into genetically encoded fluorescent probes, synthetic fluorescent dyes, and electrochemical sensors.
Quantitative Performance Data
The following table summarizes the key performance characteristics of representative H₂O₂ probes.
| Probe Category | Specific Probe Example | Detection Mechanism | Sensitivity/LOD | Key Advantages | Key Limitations | Citations |
| Genetically Encoded | HyPer Series (e.g., HyPer7) | H₂O₂-mediated oxidation of a bacterial regulatory protein (OxyR) fused to a circularly permuted fluorescent protein (cpYFP). | Submicromolar | Can be targeted to specific organelles; ratiometric imaging reduces artifacts; suitable for in vivo imaging. | pH sensitivity in older versions; potential to be buffered by endogenous reducing systems. | [5] |
| Synthetic Fluorescent | Boronate-based probes (e.g., Peroxyfluor-2) | H₂O₂-mediated cleavage of a boronate ester, releasing a fluorescent molecule. | ~2.9-5.0 µM (in vitro/in cells for similar probes) | High selectivity for H₂O₂ over other ROS; can be designed for specific cellular compartments. | Often not suitable for long-term or in vivo imaging; signal is cumulative ("turn-on"). | [9] |
| Synthetic Fluorescent | MitoPY1 | Mitochondria-targeted probe that fluoresces upon H₂O₂ oxidation. | Not specified, but sensitive to H₂O₂. | Specifically detects H₂O₂ within mitochondria. | May not be ratiometric, making quantification challenging. | [10] |
| Electrochemical | Prussian Blue Nanoelectrode | Electrocatalytic reduction of H₂O₂ on a modified electrode surface. | 6.34 µM (for a similar Ag-CeO₂/Ag₂O sensor) | High sensitivity and real-time detection; can be used for intracellular measurements. | Invasive for intracellular use; requires specialized equipment; not suitable for whole-organism imaging. | [11][12] |
Experimental Protocols
General Protocol for Live-Cell H₂O₂ Imaging with a Genetically Encoded Probe (HyPer)
-
Transfection/Transduction: Introduce the HyPer plasmid DNA or viral vector into the cells of interest (e.g., a cancer cell line or primary neurons). For stable expression, select cells using an appropriate antibiotic if the plasmid contains a resistance gene.
-
Cell Culture: Culture the cells in a suitable medium and under appropriate conditions (e.g., 37°C, 5% CO₂) to allow for probe expression. This typically takes 24-48 hours.
-
Imaging Setup: Plate the cells on a glass-bottom dish suitable for fluorescence microscopy. Use an imaging medium that maintains cell health and has low autofluorescence.
-
Ratiometric Imaging: Acquire images using two excitation wavelengths (e.g., ~420 nm and ~500 nm for HyPer) and one emission wavelength (~516 nm).[5]
-
Stimulation: After establishing a baseline fluorescence ratio, introduce the experimental stimulus (e.g., a growth factor, a drug candidate, or an inducer of oxidative stress).
-
Data Acquisition: Record images at regular intervals to monitor the change in the fluorescence ratio over time.
-
Analysis: Calculate the ratio of the fluorescence intensity from the two excitation wavelengths for each cell or region of interest. An increase in the 500/420 nm ratio indicates an increase in H₂O₂ concentration.
General Protocol for H₂O₂ Detection with a Synthetic Fluorescent Probe
-
Probe Preparation: Prepare a stock solution of the synthetic probe (e.g., a boronate-based dye) in anhydrous DMSO.
-
Cell Loading: Dilute the probe to its final working concentration in a serum-free medium or buffer. Incubate the cells with the probe solution for the time recommended by the manufacturer (e.g., 30-60 minutes).
-
Wash: Gently wash the cells with a fresh medium or buffer to remove any excess, unloaded probe.
-
Stimulation and Imaging: Add the experimental stimulus and immediately begin fluorescence imaging using the appropriate excitation and emission wavelengths for the probe.
-
Analysis: Quantify the change in fluorescence intensity over time. For "turn-on" probes, the signal will accumulate as more H₂O₂ is produced.
Mandatory Visualizations
Signaling Pathway Diagram
This diagram illustrates a common signaling pathway involving the generation of H₂O₂ downstream of a receptor tyrosine kinase (RTK) and its role in activating downstream effectors.
Caption: H₂O₂ production downstream of RTK activation.
Experimental Workflow Diagram
This diagram outlines the typical workflow for validating the use of a new H₂O₂ probe in a cell-based disease model.
Caption: Workflow for validating an H₂O₂ probe in a cell model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | agonist of the muscarinic acetylcholine receptors and an OxotremorineM analogue | CAS# 247079-84-1 | InvivoChem [invivochem.com]
- 3. biocompare.com [biocompare.com]
- 4. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evrogen.com [evrogen.com]
- 6. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 酸化ストレスの検出 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Mitochondria-Directed Fluorescent Probe for the Detection of Hydrogen Peroxide near Mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Comparative Analysis of Iperoxo's Efficacy at Wild-Type vs. Mutant Muscarinic Receptors
A comprehensive guide for researchers and drug development professionals on the differential effects of the superagonist Iperoxo on wild-type and mutant muscarinic acetylcholine receptors. This report synthesizes experimental data to illuminate the compound's mechanism of action and its potential for selective receptor modulation.
This compound has emerged as a powerful tool in pharmacology, demonstrating exceptionally high potency and efficacy as a "superagonist" at muscarinic acetylcholine receptors (mAChRs).[1][2][3] This guide provides a comparative analysis of this compound's effects on wild-type versus mutant receptors, offering valuable insights for researchers in pharmacology and professionals engaged in drug discovery and development. The data presented herein, summarized from multiple studies, highlights the unique properties of this compound and its utility in dissecting the molecular mechanisms of GPCR activation.
Superior Efficacy and Potency of this compound
This compound distinguishes itself from the endogenous agonist acetylcholine (ACh) and other muscarinic agonists with its supraphysiological efficacy.[2][3] It is a potent activator of M1, M2, and M3 receptors, with pEC50 values of 9.87, 10.1, and 9.78, respectively.[1] This enhanced efficacy is believed to stem from its ability to induce a maximal efficacy state in the receptor conformation.[4] Studies have demonstrated that this compound significantly surpasses ACh in its competence to activate both Gi and Gs signaling pathways.[2][3]
Comparative Effects on Wild-Type vs. Mutant M2 Receptors
A key area of investigation has been the effect of this compound on receptors with specific mutations. A study comparing the effects of this compound and acetylcholine (ACh) on wild-type M2 receptors and an orthosteric loss-of-function mutant, M2-Y1043.33A, revealed significant differences in their activity.[2][3] While the mutation markedly compromised the maximum effect of ACh, the efficacy of this compound was only minimally affected.[2][3] This suggests that this compound's mechanism of receptor activation may involve interactions with the orthosteric binding pocket that are distinct from those of the endogenous agonist.
The "superagonism" of this compound is proposed to be a result of a dual activation mechanism, engaging two orthosteric interaction points within the receptor.[2][3] This unique mode of action likely contributes to its preserved efficacy at the mutant receptor.
Quantitative Data Summary
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound and other agonists at various muscarinic receptor subtypes.
Table 1: Binding Affinities (pKi) of Muscarinic Agonists
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | 8.3 | 9.5 | 8.1 | 9.1 | 7.8 |
| Acetylcholine | 6.7 | 7.5 | 6.5 | 7.2 | 6.9 |
| Oxotremorine-M | 7.9 | 8.5 | 7.8 | 8.3 | 7.7 |
Note: Data compiled from multiple sources. pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potencies (pEC50) of Muscarinic Agonists
| Compound | M1 Receptor | M2 Receptor (Wild-Type) | M2 Receptor (Y104A Mutant) | M3 Receptor |
| This compound | 9.87 | 10.1 | 8.5 | 9.78 |
| Acetylcholine | 7.2 | 7.8 | 5.9 | 7.1 |
Note: Data compiled from multiple sources. pEC50 = -log(EC50). A higher pEC50 value indicates greater potency.
Experimental Protocols
The data presented in this guide were derived from a variety of established experimental methodologies, including:
Radioligand Binding Assays
These assays were used to determine the binding affinity of this compound and other ligands for the different muscarinic receptor subtypes. Typically, membranes from cells expressing the receptor of interest (e.g., CHO cells) are incubated with a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the competing test compound. The amount of radioactivity bound to the membranes is then measured to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.[5]
Functional Assays
Dynamic Mass Redistribution (DMR): This label-free technology was employed to monitor M2 receptor function in whole cells. DMR biosensors detect changes in the local mass density of the cell monolayer upon receptor activation and subsequent G-protein signaling, providing a real-time readout of cellular responses.[2]
[35S]GTPγS Binding Assays: This assay measures the activation of G-proteins by agonist-bound receptors. In this assay, cell membranes are incubated with the agonist and [35S]GTPγS, a non-hydrolyzable analog of GTP. The amount of [35S]GTPγS incorporated into the G-proteins is then quantified as a measure of receptor activation.[2]
Phosphoinositide (IP) Accumulation Assays: For Gq-coupled receptors like M1 and M3, agonist-induced stimulation of phospholipase C leads to the production of inositol phosphates. The accumulation of radiolabeled inositol phosphates in cells pre-labeled with [3H]-myo-inositol is measured to quantify receptor activation.[6]
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Iperoxo: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Iperoxo, ensuring compliance with safety regulations and fostering a culture of trust and diligence in chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent skin and eye contact.[3]
Table 1: Personal Protective Equipment (PPE) for this compound Handling
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield | To protect against splashes and airborne particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent direct skin contact.[4] |
| Body Protection | Laboratory coat | To protect personal clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when vapors or aerosols are generated.[4] |
Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to adhere to all local, state, and federal regulations.[2][3] Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][2][4]
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and rinse water from cleaning, in a designated and clearly labeled hazardous waste container.[5]
-
Ensure the waste container is made of a compatible material and is kept securely closed except when adding waste.[5]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]
-
Provide the disposal service with a copy of the this compound Safety Data Sheet.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[1][2]
-
Cleanup:
-
For small liquid spills, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.[2][4]
-
Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]
-
-
Reporting: Report the spill to your laboratory supervisor and the EHS department in accordance with your institution's policies.
Chemical Incompatibility
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Iperoxo
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling of Iperoxo, a potent muscarinic acetylcholine receptor agonist. Adherence to these protocols is critical to ensure the safety of researchers, scientists, and drug development professionals. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks associated with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (iodide) is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The primary defense against exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended equipment for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact and subsequent irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or a full-face shield. | To protect against splashes that could cause serious eye irritation.[1] |
| Skin and Body Protection | A disposable, low-permeability laboratory coat with long sleeves and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) may be necessary if aerosolization is possible. | To prevent inhalation of particles that may cause respiratory irritation.[1] |
Operational Plan: Handling and Disposal
All handling of this compound should occur in a designated and properly ventilated area, such as a chemical fume hood, to minimize exposure risk.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the workspace by covering it with an absorbent, disposable liner.
-
Donning PPE: Put on a lab coat, followed by safety glasses or a face shield. Don nitrile gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.
-
Handling the Compound:
-
If working with a solid form, handle with care to avoid generating dust.
-
If working with a solution, avoid splashing.
-
Always work in a well-ventilated area or under a chemical fume hood.
-
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove gloves. Then, remove the lab coat, turning it inside out as it is removed. Finally, remove eye and face protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.
Disposal Plan:
-
Contaminated Materials: All disposable PPE (gloves, lab coats) and any materials used to clean up spills should be considered contaminated waste.
-
Waste Containers: Place all contaminated materials in a clearly labeled, sealed container designated for chemical waste.
-
Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter sewers or surface and ground water.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
